Fosmanogepix
Description
Properties
IUPAC Name |
3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c22-21-18(4-3-11-24-21)19-13-17(25-27-19)12-15-6-8-16(9-7-15)14-26-20-5-1-2-10-23-20/h1-11,13H,12,14H2,(H2,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEKTEUGRLFBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045473 | |
| Record name | (3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936339-60-5 | |
| Record name | E-1210 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936339605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-(4-(Pyridin-2-yloxymethyl)--benzyl)-isoxazol-5-yl)-pyridin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Manogepix | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1P18ID9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Manogepix: An In-Depth Technical Guide to the Active Moiety of Fosmanogepix
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosmanogepix (FMGX) is a first-in-class, broad-spectrum antifungal agent currently in clinical development for the treatment of invasive fungal infections. It is a water-soluble N-phosphonooxymethylene prodrug that is rapidly and completely converted in vivo by systemic phosphatases to its active moiety, manogepix (MGX).[1][2][3] Manogepix introduces a novel mechanism of action, targeting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[4][5][6] This inhibition disrupts the integrity of the fungal cell wall, leading to cell death.[7] This unique target provides manogepix with a broad spectrum of activity, including against pathogens resistant to existing antifungal classes.[1][8] Clinical trials have demonstrated high oral bioavailability of over 90%, enabling a seamless transition between intravenous (IV) and oral formulations.[1][2][8] This guide provides a comprehensive technical overview of manogepix, consolidating in vitro, in vivo, and clinical data, detailing key experimental methodologies, and visualizing the core biological pathways and workflows.
The Prodrug to Active Moiety Conversion
This compound is designed as a phosphate ester prodrug to enhance solubility and stability for administration.[2] Following either intravenous or oral administration, it undergoes rapid and extensive conversion to its active form, manogepix, through hydrolysis by ubiquitous systemic alkaline phosphatases.[2][9][10] This efficient in vivo conversion is a key pharmacokinetic feature, ensuring high systemic exposure to the active antifungal agent.
Figure 1: Conversion of this compound to Manogepix.
Mechanism of Action: The Gwt1 Inhibition Pathway
Manogepix exerts its antifungal effect through a novel mechanism: the specific inhibition of the fungal enzyme Gwt1.[1][10] Gwt1 is an inositol acyltransferase located in the endoplasmic reticulum that catalyzes a crucial early step in the GPI anchor biosynthesis pathway—the acylation of glucosaminyl-phosphatidylinositol (GlcN-PI).[5][11]
GPI anchors are essential for trafficking and anchoring a wide array of mannoproteins to the fungal cell membrane and cell wall.[10][11] These proteins are vital for cell wall integrity, adhesion, biofilm formation, and virulence.[1][11] By inhibiting Gwt1, manogepix prevents the maturation and localization of these critical GPI-anchored proteins.[1][11] This leads to pleiotropic effects, including a weakened cell wall, increased susceptibility to osmotic stress, reduced adherence, and inhibition of hyphal formation.[1][11] Recent structural studies have shown that manogepix acts as a competitive inhibitor, occupying the hydrophobic binding cavity for the enzyme's natural substrate, palmitoyl-CoA.[5][12] Importantly, the closest mammalian ortholog, PIGW, is not significantly inhibited by manogepix, contributing to its selective toxicity.[11]
Figure 2: Manogepix Mechanism of Action via Gwt1 Inhibition.
Quantitative Data
In Vitro Activity
Manogepix demonstrates potent in vitro activity against a wide range of yeasts and molds, including many species resistant to other antifungal classes. The tables below summarize Minimum Inhibitory Concentration (MIC) data for yeasts and Minimum Effective Concentration (MEC) data for molds from various surveillance studies.
Table 1: In Vitro Activity of Manogepix Against Common Yeast Isolates
| Species (No. of Isolates) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference(s) |
|---|---|---|---|---|
| Candida albicans | 0.008 | 0.008 - 0.06 | ≤0.002 - 0.06 | [13][14] |
| Candida glabrata | 0.015 - 0.03 | 0.06 - 0.12 | ≤0.002 - 0.25 | [13][14] |
| Candida parapsilosis | 0.015 - 0.03 | 0.03 - 0.06 | ≤0.002 - 0.12 | [13][14] |
| Candida tropicalis | 0.015 - 0.03 | 0.03 - 0.06 | ≤0.002 - 0.12 | [13][14] |
| Candida auris (100+) | 0.002 - 0.03 | 0.008 - 0.03 | <0.0005 - 0.06 | [12][15][16] |
| Candida krusei | >8 | >8 | 0.25 - >8 | [13][14] |
| Cryptococcus neoformans (49) | 0.5 | 2 | 0.06 - 4 |[14] |
Table 2: In Vitro Activity of Manogepix Against Common Mold Isolates
| Species (No. of Isolates) | MEC₅₀ (μg/mL) | MEC₉₀ (μg/mL) | MEC Range (μg/mL) | Reference(s) |
|---|---|---|---|---|
| Aspergillus fumigatus | 0.015 | 0.03 | ≤0.008 - 0.06 | [14] |
| Aspergillus flavus | 0.015 | 0.03 | ≤0.008 - 0.03 | [14] |
| Aspergillus niger | 0.015 | 0.03 | ≤0.008 - 0.03 | [14] |
| Scedosporium spp. (12) | 0.06 | 0.12 | 0.03 - 0.12 | [13] |
| Fusarium solani complex | ≤0.015 | 0.03 | ≤0.015 - 0.25 | [9][17][18] |
| Fusarium oxysporum complex | ≤0.015 | 0.03 | ≤0.015 - 0.125 |[9][17][18] |
Pharmacokinetics
Pharmacokinetic studies in healthy volunteers have demonstrated that this compound is well-tolerated and exhibits a favorable profile, characterized by high oral bioavailability and dose-proportional exposure of manogepix.
Table 3: Manogepix Pharmacokinetic Parameters in Healthy Adults (Phase 1 Studies)
| Administration | Dose | Cₘₐₓ (μg/mL) | AUC (μg·h/mL) | Half-life (t½) | Oral Bioavailability | Reference(s) |
|---|---|---|---|---|---|---|
| Single IV Dose | 10 - 1,000 mg | 0.16 - 12.0 | 4.05 - 400 | ~49-75 h | N/A | [9][19][20] |
| Multiple IV Doses | 50 - 600 mg | 0.67 - 15.4 | 6.39 - 245 | ~49-75 h | N/A | [9][19][20] |
| Single Oral Dose | 100 - 500 mg | 1.30 - 6.41 | 87.5 - 205 | ~49-75 h | 90.6% - 101.2% | [19][20] |
| Multiple Oral Doses | 500 - 1,000 mg | 6.18 - 21.3 | 50.8 - 326 | ~49-75 h | 90.6% - 101.2% |[19][20] |
In Vivo Efficacy
This compound has demonstrated significant in vivo efficacy in various animal models of invasive fungal infections. A Phase 2 clinical trial has also provided evidence of its efficacy in treating candidemia caused by Candida auris.
Table 4: Summary of In Vivo and Clinical Efficacy Data
| Infection Model / Clinical Setting | Pathogen | Key Findings | Reference(s) |
|---|---|---|---|
| Murine Disseminated Candidiasis | Candida auris (fluconazole-resistant) | Significant improvements in survival and reductions in kidney and brain fungal burden, even with delayed therapy. | [21][22] |
| Rabbit Disseminated Candidiasis | Candida albicans | Significant decrease in fungal burden in vitreous, choroid, and CNS tissues. Manogepix demonstrated good tissue penetration. | [8][23] |
| Phase 2 Clinical Trial (Candidemia) | Candida auris | 89% treatment success rate (8/9 patients) at the end of study treatment. Drug was safe and well-tolerated. |[24] |
Detailed Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity of manogepix is determined using standardized reference methods from the Clinical and Laboratory Standards Institute (CLSI).
Protocol for Yeasts (based on CLSI M27): [4][16][25]
-
Inoculum Preparation: Fungal isolates are cultured on potato dextrose agar for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted spectrophotometrically to match a 0.5 McFarland standard, resulting in a stock suspension. This is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Preparation: Manogepix is serially diluted in RPMI 1640 medium (buffered with MOPS to pH 7.0, without bicarbonate) in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
Endpoint Reading (MIC): The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of manogepix that causes a prominent decrease in turbidity (typically ≥50% growth inhibition) compared to the drug-free growth control well.
Protocol for Molds (based on CLSI M38): [1][6][15]
-
Inoculum Preparation: Conidia are harvested from 7-day-old cultures on potato dextrose agar. The suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Antifungal Preparation & Incubation: Performed as described for yeasts. Incubation times are typically 48-72 hours at 35°C.
-
Endpoint Reading (MEC): For Gwt1 inhibitors like manogepix, the endpoint is the Minimum Effective Concentration (MEC). The MEC is the lowest drug concentration at which abnormal, small, rounded, and highly branched hyphae are observed microscopically, compared to the normal hyphal growth in the control well.
Figure 3: Antifungal Susceptibility Testing Workflow.
Murine Model of Disseminated Candidiasis
Animal models are crucial for evaluating in vivo efficacy. The following is a generalized protocol based on published studies.[21][22]
-
Animals: Immunocompetent or neutropenic mice (e.g., BALB/c) are used. Neutropenia is typically induced with cyclophosphamide (e.g., 150-250 mg/kg) administered intraperitoneally prior to and/or after infection.
-
Infection: Mice are infected via the lateral tail vein with a target inoculum of a Candida species (e.g., 1 x 10⁵ to 5 x 10⁶ CFU/mouse).
-
Treatment: Therapy with this compound is initiated at a defined time point post-infection (e.g., 2 to 24 hours). The drug is administered via oral gavage or intraperitoneal injection at various dosing regimens (e.g., 78 mg/kg once daily). Treatment typically continues for 7 days.
-
Outcome Assessment:
-
Survival: Mice are monitored daily for a predetermined period (e.g., 21 days), and survival curves are generated.
-
Fungal Burden: At the end of the treatment period, mice are euthanized. Organs (typically kidneys, brain, and liver) are harvested, homogenized, and plated on selective agar to quantify the fungal load (CFU/gram of tissue).
-
Pharmacokinetic Analysis in Plasma
Quantification of manogepix in biological matrices is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13][23]
-
Sample Collection: Blood samples are collected from study subjects at predefined time points into tubes containing an anticoagulant (e.g., K₂EDTA). Plasma is separated by centrifugation and stored at -70°C until analysis.
-
Sample Preparation: Plasma samples (e.g., 100 µL) are prepared by protein precipitation. An organic solvent, typically acetonitrile containing an internal standard, is added to the plasma. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The resulting supernatant is injected into an LC-MS/MS system.
-
Chromatography: Manogepix is separated from other plasma components on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).
-
Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer in positive ion mode. Specific precursor-to-product ion transitions for manogepix and its internal standard are monitored using Multiple Reaction Monitoring (MRM) for quantification.
-
-
Data Analysis: A calibration curve is generated using standards of known concentrations, and the concentration of manogepix in the unknown samples is determined.
Phase 1 Clinical Trial Design
Phase 1 studies are designed to assess the safety, tolerability, and pharmacokinetics of a new drug in healthy volunteers.[9]
-
Study Design: Typically randomized, double-blind, placebo-controlled studies involving single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
-
SAD Cohorts: Subjects receive a single dose of this compound (IV or oral) or placebo. Doses are escalated in subsequent cohorts after safety data from the previous cohort are reviewed.
-
MAD Cohorts: Subjects receive once-daily doses of this compound (IV or oral) or placebo for a specified duration (e.g., 14 days).
-
Assessments:
-
Safety: Monitored through adverse event reporting, physical examinations, vital signs, ECGs, and clinical laboratory tests.
-
Pharmacokinetics: Serial blood samples are collected over a defined period after dosing to determine the plasma concentrations of manogepix and calculate key PK parameters (Cₘₐₓ, AUC, t½).
-
Figure 4: Typical Phase 1 SAD/MAD Clinical Trial Workflow.
Conclusion
Manogepix, the active moiety of this compound, represents a significant advancement in antifungal therapy. Its novel mechanism of action, targeting the essential fungal enzyme Gwt1, provides a broad spectrum of activity, including against multidrug-resistant pathogens that pose a serious threat to public health. The favorable pharmacokinetic profile, characterized by high oral bioavailability, allows for flexible IV and oral administration. The comprehensive data from in vitro, in vivo, and clinical studies underscore the potential of this compound as a valuable new treatment option for patients suffering from severe and difficult-to-treat invasive fungal infections. Continued clinical development is warranted to fully establish its role in the antifungal armamentarium.
References
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- 9. Multiparametric LC-MS/MS method for simultaneous determination of eleven antifungal drugs and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Fosmanogepix: Structure, Properties, and Mechanism
Fosmanogepix is a first-in-class antifungal agent under investigation for the treatment of invasive fungal infections, including those caused by Candida, Aspergillus, and other rare molds.[1][2] As a novel N-phosphonooxymethyl prodrug, it addresses a critical need for new therapeutic options, particularly against drug-resistant fungal strains.[1][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its evaluation.
Chemical Structure and Properties
This compound (also known as APX001) is systematically converted in vivo by systemic phosphatases to its active moiety, manogepix (MGX).[4][5] This conversion is rapid and complete, leading to the bioavailability of the active compound that targets the fungal cell.[6][7]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | [2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate[8] |
| CAS Number | 2091769-17-2[8][9] |
| Molecular Formula | C₂₂H₂₁N₄O₆P[8][10] |
| SMILES | C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(--INVALID-LINK--COP(=O)(O)[O-])N[8] |
| InChIKey | JQONJQKKVAHONF-UHFFFAOYSA-N[8][11] |
| Synonyms | APX001, E1211[8][10] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 468.4 g/mol | [8][11] |
| Appearance | White to yellow solid | [10] |
| Solubility | DMSO: 5.0 mg/mL (with pH adjustment and sonication) | [6][12] |
| Water Solubility (Predicted) | 0.0209 mg/mL | [13] |
| logP (Predicted) | 1.13 | [13] |
| pKa (Strongest Acidic, Predicted) | 0.44 | [13] |
| pKa (Strongest Basic, Predicted) | 3.87 |[13] |
Mechanism of Action: Inhibition of Gwt1
The antifungal activity of this compound is mediated by its active form, manogepix, which introduces a novel mechanism of action by selectively inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[4][14] This enzyme is a highly conserved inositol acylase that catalyzes a critical early step in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway within the endoplasmic reticulum.[3][15]
The inhibition of Gwt1 by manogepix is competitive, with the drug occupying the hydrophobic binding cavity for the enzyme's natural substrate, palmitoyl-CoA.[16] This action prevents the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a key step for the maturation of GPI anchors.[15] GPI anchors are essential for trafficking and anchoring a wide variety of mannoproteins to the fungal cell wall and membrane.[3]
The disruption of this pathway has several downstream consequences:
-
Compromised Cell Wall Integrity: The absence of properly anchored mannoproteins weakens the fungal cell wall, making the cell susceptible to osmotic stress and lysis.[5][14]
-
Inhibition of Virulence Factors: Manogepix has been shown to inhibit key virulence factors in fungi, including adherence, germ tube formation, and biofilm formation.[2][8]
-
Broad-Spectrum Activity: Because the Gwt1 enzyme is highly conserved across many fungal species, its inhibition provides manogepix with a broad spectrum of activity, including against pathogens resistant to other antifungal classes like azoles and echinocandins.[1][2] Importantly, manogepix does not inhibit the closest human homolog, PIGW, ensuring high selectivity for the fungal target.[17][18]
Experimental Protocols
Standardized methods are crucial for evaluating the in vitro activity of antifungal agents. For manogepix, broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines are commonly employed.[19][20][21]
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for molds. The active moiety, manogepix, is used for all in vitro testing.[22]
-
Preparation of Manogepix Solutions:
-
Stock Solution: Prepare a stock solution of manogepix analytical powder in 100% dimethyl sulfoxide (DMSO).[20][22]
-
Working Solutions: Perform serial twofold dilutions of the stock solution in RPMI-1640 medium (buffered with MOPS, without sodium bicarbonate) to create working solutions at 2x the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.[19][22]
-
-
Inoculum Preparation:
-
Yeasts (Candida spp.): Culture the isolate on appropriate agar. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5–2.5 x 10³ CFU/mL.[22]
-
Molds (Aspergillus spp.): Grow the isolate on potato dextrose agar for 5-7 days to encourage sporulation. Harvest conidia using sterile saline with a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a final concentration of 0.4–5 x 10⁴ CFU/mL.[19][22]
-
-
Assay Procedure:
-
Dispense 100 µL of the 2x manogepix working solutions into the wells of a 96-well microtiter plate.[19]
-
Include growth control (drug-free medium + inoculum) and sterility control (drug-free medium only) wells.[19]
-
Add 100 µL of the adjusted fungal inoculum to each well (except the sterility control).[19]
-
Seal the plates and incubate at 35°C. Incubation times vary by organism: 24 hours for Candida, 48 hours for Aspergillus, and up to 72 hours for Scedosporium.[22]
-
-
Reading and Interpretation:
-
MIC (for yeasts): Read visually or with a spectrophotometer. The MIC is the lowest drug concentration that causes a significant diminution of growth (typically ≥50%) compared to the growth control.[20]
-
MEC (for molds): Read visually using a magnifying mirror or microscope. The MEC is the lowest drug concentration at which aberrant, small, and rounded hyphal forms are observed, as opposed to the normal filamentous growth seen in the control well.[20][21]
-
In vivo studies are essential to confirm the therapeutic potential of this compound. Efficacy has been demonstrated in various murine and rabbit models of disseminated and pulmonary fungal infections.[3][23][24]
A typical experimental design involves:
-
Immunosuppression: Animals (e.g., mice) are often rendered neutropenic or otherwise immunocompromised to establish a robust infection.[3]
-
Infection: Animals are infected intravenously (for disseminated disease) or intranasally (for pulmonary disease) with a standardized inoculum of the fungal pathogen (e.g., C. albicans, A. fumigatus).[3][25]
-
Treatment: this compound is administered (e.g., orally or intravenously) at various dosages, starting hours or days after infection.[25]
-
Endpoint Evaluation: Efficacy is assessed based on endpoints such as survival rates, reduction in fungal burden (CFU) in target organs (e.g., kidneys, liver, lungs), and histopathological analysis.[3][25] These studies have consistently shown that this compound significantly improves survival and reduces fungal load compared to placebo controls.[3][25]
References
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- 19. benchchem.com [benchchem.com]
- 20. rrpress.utsa.edu [rrpress.utsa.edu]
- 21. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. [PDF] this compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Therapeutic Potential of this compound (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Spectrum of Activity of Fosmanogepix Against Candida Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosmanogepix, a first-in-class antifungal agent, demonstrates potent in vitro activity against a broad spectrum of Candida species, including strains resistant to existing antifungal therapies. As the prodrug of manogepix, it acts via a novel mechanism, inhibiting the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. This disruption of cell wall integrity leads to fungal cell death. This technical guide provides a comprehensive overview of the in vitro activity of this compound against clinically relevant Candida species, details the experimental protocols for susceptibility testing, and illustrates key pathways and workflows.
Mechanism of Action
This compound is rapidly converted in vivo to its active moiety, manogepix. Manogepix targets and inhibits the Gwt1 enzyme, a key component in the fungal cell wall biosynthesis pathway[1]. This enzyme is responsible for the acylation of inositol, an essential step in the formation of GPI anchors. These anchors are vital for attaching mannoproteins to the fungal cell wall, a process critical for fungal growth, adhesion, and virulence[1][2]. By inhibiting Gwt1, manogepix disrupts the integrity of the fungal cell wall, leading to pleiotropic effects including altered cell morphology, reduced adhesion, and ultimately, fungal cell death[2].
Data Presentation: In Vitro Susceptibility of Candida Species to Manogepix
The following tables summarize the minimum inhibitory concentration (MIC) data for manogepix against various Candida species, as determined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies.
Table 1: Manogepix MICs against Candida albicans
| Study Reference | Methodology | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Pfaller et al. (2019)[3] | CLSI | 588 | ≤0.002–0.5 | 0.004 | 0.008 |
| Pfaller et al. (2022)[4] | CLSI | 498 | ≤0.002–0.06 | 0.004 | 0.008 |
| Arendrup et al. (2020)[5] | EUCAST | 1007 | ≤0.002–0.25 | 0.008 | 0.016 |
| Phase 2 Trial Data[2] | CLSI | 8 | 0.002–0.008 | - | - |
Table 2: Manogepix MICs against Candida auris
| Study Reference | Methodology | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Maphanga et al. (2022)[6] | CLSI (modified) | 394 | 0.002–0.063 | 0.008 | 0.016 |
| Zhu et al. (2020)[7] | CLSI | 200 | 0.004–0.06 | 0.03 | 0.03 |
| Arendrup et al. (2020)[8] | CLSI | 122 | 0.001–0.25 | 0.008 | 0.03 |
| Arendrup et al. (2020)[8] | EUCAST | 122 | 0.001–0.125 | 0.016 | 0.03 |
| Phase 2 Trial Data[2] | CLSI | 9 | 0.008–0.015 | - | - |
| Phase 2 Trial Data[2] | EUCAST | 9 | 0.004–0.03 | - | - |
Table 3: Manogepix MICs against Candida glabrata
| Study Reference | Methodology | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Pfaller et al. (2019)[3] | CLSI | 240 | ≤0.002–1 | 0.015 | 0.03 |
| Pfaller et al. (2022)[4] | CLSI | 196 | ≤0.002–0.25 | 0.015 | 0.03 |
| Arendrup et al. (2020)[5] | EUCAST | 399 | ≤0.002–0.5 | 0.016 | 0.03 |
| Phase 2 Trial Data[2] | CLSI | 5 | 0.004–0.016 | - | - |
Table 4: Manogepix MICs against Candida parapsilosis Complex
| Study Reference | Methodology | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Pfaller et al. (2019)[3] | CLSI | 158 | ≤0.002–0.25 | 0.008 | 0.015 |
| Pfaller et al. (2022)[4] | CLSI | 141 | ≤0.002–0.12 | 0.008 | 0.015 |
| Arendrup et al. (2020)[5] | EUCAST | 212 | ≤0.002–0.125 | 0.016 | 0.03 |
| Phase 2 Trial Data[2] | CLSI | 4 | 0.004–0.008 | - | - |
Table 5: Manogepix MICs against Other Candida Species
| Species | Study Reference | Methodology | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| C. tropicalis | Pfaller et al. (2019)[3] | CLSI | 108 | ≤0.002–0.25 | 0.015 | 0.03 |
| C. krusei | Pfaller et al. (2019)[3] | CLSI | 49 | 0.5–>2 | >2 | >2 |
| C. dubliniensis | Pfaller et al. (2022)[4] | CLSI | 29 | ≤0.002–0.015 | 0.004 | 0.008 |
| C. lusitaniae | Pfaller et al. (2022)[4] | CLSI | 22 | 0.008–0.25 | 0.03 | 0.12 |
| C. guilliermondii | Arendrup et al. (2020)[5] | EUCAST | 30 | 0.008–0.06 | 0.03 | 0.03 |
Experimental Protocols: Antifungal Susceptibility Testing
The in vitro activity of manogepix is predominantly determined using broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) Definitive Document E.Def 7.3.2[9][10][11].
CLSI M27 Broth Microdilution Method
The CLSI M27 standard provides a reference method for the quantitative determination of MICs of antifungal agents against yeasts that cause invasive infections[9].
-
Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the test medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Antifungal Agent Preparation: Manogepix is serially diluted in the test medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24 hours.
-
Endpoint Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.
EUCAST E.Def 7.3.2 Broth Microdilution Method
The EUCAST methodology is another widely accepted standard for antifungal susceptibility testing[1][10][11].
-
Medium: RPMI 1640 medium supplemented with 2% glucose and buffered with MOPS to a pH of 7.0.
-
Inoculum Preparation: A suspension of yeast cells is prepared in sterile saline and adjusted spectrophotometrically to a specific optical density. This is further diluted to achieve a final inoculum density of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
Antifungal Agent Preparation: Similar to the CLSI method, serial dilutions of manogepix are prepared in the microtiter plates.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
Endpoint Determination: The endpoint is determined spectrophotometrically as the lowest drug concentration that inhibits growth by ≥50% compared to the drug-free control.
Conclusion
This compound exhibits potent and broad-spectrum in vitro activity against a wide range of Candida species, including multidrug-resistant isolates such as Candida auris. Its novel mechanism of action, targeting the fungal-specific enzyme Gwt1, provides a promising therapeutic option in the face of growing antifungal resistance. The standardized methodologies of CLSI and EUCAST are crucial for the accurate and reproducible determination of its in vitro efficacy. Further clinical investigations are warranted to fully establish the clinical utility of this compound in the treatment of invasive candidiasis.
References
- 1. scribd.com [scribd.com]
- 2. A Mini-Review of In Vitro Data for Candida Species, Including C. auris, Isolated during Clinical Trials of Three New Antifungals: this compound, Ibrexafungerp, and Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of APX001A (Manogepix) and Comparator Agents against 1,706 Fungal Isolates Collected during an International Surveillance Program in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Manogepix (APX001A) Displays Potent In Vitro Activity against Human Pathogenic Yeast, but with an Unexpected Correlation to Fluconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. EUCAST: Document Archive [eucast.org]
- 11. A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints | MDPI [mdpi.com]
Fosmanogepix: A Technical Guide to its Activity Against Azole-Resistant Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of azole resistance in Aspergillus fumigatus poses a significant threat to the successful management of invasive aspergillosis (IA), a life-threatening infection, particularly in immunocompromised patient populations. This has necessitated the development of novel antifungal agents with alternative mechanisms of action. Fosmanogepix, a first-in-class antifungal agent, represents a promising therapeutic option to address this unmet medical need. It is a water-soluble N-phosphonooxymethylene prodrug of manogepix (MGX), its active moiety.[1][2] This technical guide provides a comprehensive overview of the activity of this compound against azole-resistant Aspergillus fumigatus, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.
This compound exhibits broad-spectrum activity against a range of yeasts and molds, including multidrug-resistant strains.[3][4][5] Its unique mechanism of action allows it to bypass the common resistance pathways that affect existing antifungal drug classes, such as the azoles and echinocandins.[1][2] Clinical trials have demonstrated its potential as a safe and effective treatment for invasive fungal infections, with the added benefit of both intravenous and oral formulations, allowing for a seamless transition in therapy.[3][4]
Mechanism of Action
Manogepix, the active form of this compound, targets a novel fungal enzyme, Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[1][6][7] This enzyme plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching mannoproteins to the fungal cell wall.[1][6] By inhibiting Gwt1, manogepix disrupts the integrity of the fungal cell wall, leading to impaired fungal adhesion, invasion of host cells, and ultimately, fungal cell death.[6][7][8] This mechanism is distinct from that of other antifungal classes; for instance, azoles inhibit ergosterol biosynthesis, while echinocandins target glucan synthesis. The fungal specificity of manogepix is highlighted by its lack of activity against the closest mammalian ortholog of Gwt1, PIGW (phosphatidylinositol glycan anchor biosynthesis class W).[6]
References
- 1. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections [mdpi.com]
- 3. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. jwatch.org [jwatch.org]
The Novel Antifungal Target of Fosmanogepix: A Technical Guide to Gwt1 Inhibition in Fungal Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix is a first-in-class antifungal agent currently in clinical development for the treatment of invasive fungal infections.[1] It represents a significant advancement in the field due to its novel mechanism of action, which targets a previously unexploited enzyme in the fungal cell wall synthesis pathway.[1] this compound is a water-soluble N-phosphonooxymethylene prodrug that is rapidly converted in vivo to its active moiety, manogepix.[2] Manogepix exhibits broad-spectrum activity against a wide range of clinically important yeasts and molds, including drug-resistant strains.[1] This technical guide provides an in-depth overview of the molecular target of this compound, the fungal enzyme Gwt1, and its critical role in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, a key process in fungal cell wall integrity.
Mechanism of Action: Inhibition of Gwt1 and Disruption of GPI Anchor Biosynthesis
The primary target of manogepix is the fungal enzyme Gwt1 (Glycosylphosphatidylinositol-anchored wall protein transfer protein 1).[3][4] Gwt1 is a highly conserved and essential enzyme in fungi that catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a critical early step in the GPI anchor biosynthesis pathway.[5][6] This pathway is responsible for the synthesis of GPI anchors, which are complex glycolipids that anchor a wide variety of proteins to the fungal cell membrane and are essential for their proper localization and function.[7]
By inhibiting Gwt1, manogepix effectively blocks the maturation and trafficking of GPI-anchored proteins to the cell wall.[5] These proteins play crucial roles in maintaining cell wall integrity, adhesion, biofilm formation, and overall fungal virulence.[2][8] The disruption of this pathway leads to a pleiotropic effect on the fungal cell, ultimately resulting in compromised cell wall structure and fungal cell death.[6] A key advantage of this novel mechanism is its specificity for the fungal Gwt1 enzyme, with no significant inhibition of the closest human homolog, PIG-W, which minimizes the potential for off-target effects in the host.[9]
Fungal GPI Anchor Biosynthesis Pathway
The biosynthesis of GPI anchors is a complex, multi-step process that occurs primarily in the endoplasmic reticulum. The inhibition of Gwt1 by manogepix is a critical disruption in this essential pathway.
Quantitative Data: In Vitro Activity of Manogepix
The in vitro activity of manogepix has been extensively evaluated against a broad range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) values for key fungal species. Data is primarily based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methodology.
Table 1: In Vitro Activity of Manogepix against Candida Species
| Organism | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Candida albicans | 0.002 - 0.03 | 0.008 | 0.016 | [1][10] |
| Candida glabrata | 0.004 - 0.12 | 0.03 | 0.06 | [10] |
| Candida parapsilosis | 0.008 - 0.06 | 0.016 | 0.03 | [10] |
| Candida tropicalis | 0.004 - 0.03 | 0.008 | 0.016 | [10] |
| Candida krusei | 2 - >32 | >32 | >32 | [1] |
| Candida auris | 0.001 - 0.25 | 0.004 - 0.008 | 0.015 - 0.03 | [6][11] |
Table 2: In Vitro Activity of Manogepix against Aspergillus Species and Other Molds
| Organism | MEC Range (mg/L) | MEC50 (mg/L) | MEC90 (mg/L) | Reference(s) |
| Aspergillus fumigatus | 0.008 - 0.125 | 0.03 | 0.06 | [12] |
| Aspergillus flavus | 0.016 - 0.125 | 0.03 | 0.06 | [12] |
| Aspergillus niger | 0.008 - 0.06 | 0.03 | 0.03 | [12] |
| Aspergillus terreus | 0.016 - 0.125 | 0.06 | 0.125 | [12] |
| Scedosporium spp. | 0.016 - 0.12 | 0.03 | 0.06 | [5] |
| Lomentospora prolificans | 0.016 - 0.12 | 0.03 | 0.06 | [5] |
| Fusarium spp. | 0.008 - 0.25 | 0.016 | 0.06 | [5] |
Experimental Protocols
Antifungal Susceptibility Testing: CLSI Broth Microdilution Method (M27-A3)
The determination of MIC values for manogepix against yeast isolates is performed following the reference method for broth dilution antifungal susceptibility testing of yeasts, as described by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[3][8]
Detailed Methodology:
-
Inoculum Preparation: Fungal isolates are subcultured on potato dextrose agar to ensure purity and viability. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10^3 colony-forming units (CFU)/mL.
-
Microdilution Plate Preparation: Manogepix is serially diluted in RPMI 1640 medium in 96-well microdilution plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microdilution plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of manogepix that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.
In Vitro Gwt1 Enzyme Inhibition Assay
The inhibitory activity of manogepix on the Gwt1 enzyme can be assessed using a cell-free assay with fungal microsomes and detection by thin-layer chromatography (TLC).
Detailed Methodology:
-
Preparation of Fungal Microsomes:
-
Fungal cells (e.g., Saccharomyces cerevisiae overexpressing Gwt1) are cultured and harvested.
-
The cell pellet is washed and then lysed using methods such as glass bead disruption in a suitable buffer containing protease inhibitors.
-
The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum-associated enzymes like Gwt1.
-
-
Enzyme Inhibition Reaction:
-
The reaction mixture contains fungal microsomes, the substrate glucosaminyl-phosphatidylinositol (GlcN-PI), a radiolabeled acyl-CoA (e.g., [14C]palmitoyl-CoA), and varying concentrations of manogepix or a control compound.
-
The reaction is initiated and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Lipid Extraction and TLC Analysis:
-
The reaction is stopped, and the lipids are extracted from the reaction mixture using a solvent system (e.g., chloroform/methanol).
-
The extracted lipids are spotted onto a TLC plate.
-
The TLC plate is developed in a suitable solvent system to separate the lipid components.
-
-
Detection and Quantification:
-
The radiolabeled product, glucosaminyl-(acyl)phosphatidylinositol (GlcN-(acyl)PI), is visualized and quantified using autoradiography or a phosphorimager.
-
The inhibitory effect of manogepix is determined by the reduction in the formation of the radiolabeled product compared to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can then be calculated.
-
Conclusion
This compound, through its active moiety manogepix, introduces a novel and highly specific mechanism of action to the arsenal of antifungal therapies. By targeting the essential fungal enzyme Gwt1 and disrupting the GPI anchor biosynthesis pathway, it effectively compromises the integrity of the fungal cell wall, leading to broad-spectrum antifungal activity. The data presented in this technical guide underscore the potent in vitro efficacy of manogepix against a wide array of pathogenic fungi, including those resistant to existing antifungal agents. The detailed experimental protocols provide a framework for the continued investigation and evaluation of this promising new class of antifungals. The unique target and favorable preclinical profile of this compound position it as a valuable candidate for addressing the growing challenge of invasive fungal infections.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LabXchange [labxchange.org]
- 9. How to Run a Thin-Layer Chromatography : 6 Steps - Instructables [instructables.com]
- 10. youtube.com [youtube.com]
- 11. US20060240429A1 - Method of screening compound inhibiting enzymatic activity of gwt1 gene product - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
A Deep Dive into the Pharmacokinetics and Bioavailability of Oral Fosmanogepix
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix (FMGX) is a first-in-class, broad-spectrum antifungal agent under clinical development for the treatment of invasive fungal infections.[1] As a prodrug, this compound is rapidly converted to its active moiety, manogepix (MGX), by systemic phosphatases following both intravenous (IV) and oral administration.[1][2] Manogepix exerts its antifungal activity by targeting the fungal enzyme Gwt1, which is crucial for the synthesis of glycosylphosphatidylinositol (GPI)-anchored proteins. This inhibition disrupts the fungal cell wall, leading to cell death.[1][3][4][5] A key attribute of this compound is its high oral bioavailability, which facilitates a seamless transition from intravenous to oral therapy.[1][2] This guide provides a comprehensive technical overview of the pharmacokinetics and bioavailability of oral this compound, summarizing key clinical trial data and experimental protocols.
Mechanism of Action
Manogepix, the active form of this compound, inhibits the Gwt1 enzyme, a critical component in the fungal cell wall biosynthesis pathway.[3][6] Gwt1 is responsible for the inositol acylation of glucosaminyl phosphatidylinositol (GlcN-PI), an essential early step in the GPI-anchor biosynthesis pathway, which occurs in the endoplasmic reticulum.[5] By inhibiting Gwt1, manogepix disrupts the maturation and localization of GPI-anchored mannoproteins, which are vital for the structural integrity and virulence of the fungal cell.[3][5] This novel mechanism of action provides activity against a wide range of yeasts and molds, including multidrug-resistant strains.[2][5]
Pharmacokinetics of Oral this compound
The pharmacokinetic profile of this compound has been extensively evaluated in Phase 1 and Phase 2 clinical trials in both healthy volunteers and patient populations. These studies have consistently shown high oral bioavailability and dose-proportional pharmacokinetics of the active moiety, manogepix.[1]
Pharmacokinetic Parameters in Healthy Volunteers
Clinical trials in healthy adult volunteers have demonstrated the favorable pharmacokinetic profile of oral this compound. Both single ascending dose (SAD) and multiple ascending dose (MAD) studies have been conducted.
Table 1: Single Ascending Dose (SAD) Pharmacokinetics of Oral Manogepix in Healthy Volunteers [7][8]
| Dose (mg) | Cmax (μg/mL) | AUC (μg·h/mL) |
| 100 | 1.30 | 87.5 |
| 300 | - | - |
| 500 | 6.41 | 205 |
Data presented as geometric mean values.
Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of Oral Manogepix in Healthy Volunteers (14 days of dosing) [2][9]
| Dose (mg) | Cmax (μg/mL) | AUC0-24 (μg·h/mL) | Half-life (days) |
| 500 | 6.18 | 192 | ~2.5 |
| 1000 | 21.3 | 325 | ~2.5 |
Data presented as geometric mean values.
Pharmacokinetics in Special Populations
A study in patients with acute myeloid leukaemia (AML) and neutropenia receiving remission induction chemotherapy evaluated the pharmacokinetics of oral this compound at a dose of 500 mg once daily for 14 days.[10] The results were in line with data from healthy volunteers, suggesting that the pharmacokinetics of manogepix are not significantly altered in this patient population.[10]
Bioavailability
Oral bioavailability of manogepix following administration of this compound has been reported to be greater than 90%.[2][9][10][11] This high bioavailability allows for a seamless transition from intravenous to oral dosing without compromising drug exposure.[2][11] A study evaluating an IV to oral switch demonstrated that plasma concentrations of manogepix were maintained after switching from 600 mg IV to 800 mg oral daily doses.[12][13]
Food Effect
The administration of oral this compound with a high-fat, high-calorie meal has been shown to have no significant effect on the rate or extent of absorption of manogepix.[9] However, administration under post-cibum (after a meal) conditions improved tolerability compared to ante-cibum (before a meal) conditions.[7][8]
Experimental Protocols
The pharmacokinetic data presented were generated from rigorously designed clinical trials. The following sections detail the methodologies employed in key studies.
Phase 1 Single and Multiple Ascending Dose Studies
-
Study Design: These were placebo-controlled, single- and multiple-ascending dose studies.[7][8] In the SAD portion, subjects received single oral doses of this compound (e.g., 100 mg, 300 mg, 500 mg) or placebo, with a washout period between doses.[9] In the MAD portion, subjects received daily oral doses of this compound (e.g., 500 mg, 1000 mg) or placebo for 14 consecutive days.[9]
-
Subject Population: Healthy adult volunteers, typically aged 18 to 55 years.[7][8]
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of manogepix.[1]
-
Analytical Method: Plasma concentrations of manogepix were determined using validated analytical methods, though specific details of the assays are not consistently reported in the cited literature.
-
Safety Monitoring: Safety and tolerability were assessed throughout the trials via monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[9]
IV to Oral Switch Study
-
Study Design: This was a Phase 1, placebo-controlled study to evaluate the safety, tolerability, and pharmacokinetics of switching from intravenous to oral this compound.[12][13]
-
Subject Population: Healthy adult volunteers, aged 18 to 65 years.[12][13]
-
Dosing Regimen: Participants received two IV loading doses of 1,000 mg, followed by 600 mg IV daily, and then switched to 800 mg oral daily doses.[12][13]
-
Pharmacokinetic Assessment: The study aimed to demonstrate that steady-state plasma concentrations of manogepix were maintained after the switch from IV to oral administration.[12][13]
Conclusion
Oral this compound demonstrates a favorable pharmacokinetic profile characterized by high bioavailability, dose-proportional exposure of its active moiety manogepix, and a long half-life supporting once-daily dosing. The ability to switch from intravenous to oral administration without compromising therapeutic drug levels offers a significant clinical advantage. These properties, combined with its novel mechanism of action and broad spectrum of activity, position this compound as a promising new agent in the treatment of invasive fungal infections.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | MedPath [trial.medpath.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety and Pharmacokinetics of Intravenous and Oral this compound, a First-in-Class Antifungal Agent, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Pharmacokinetics, safety, and tolerability of this compound IV to oral switch and multiple IV doses in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosmanogepix: An In-Depth Analysis of Tissue Distribution and Penetration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix is a first-in-class antifungal agent currently under development for the treatment of invasive fungal infections. It is a water-soluble N-phosphonooxymethylene prodrug that is rapidly and completely converted to its active moiety, manogepix, by systemic phosphatases. Manogepix targets the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), which is essential for the maturation and localization of GPI-anchored proteins necessary for fungal cell wall integrity and virulence.[1] This novel mechanism of action provides activity against a broad spectrum of fungal pathogens, including resistant strains.[1][2] A critical aspect of any new antimicrobial agent's preclinical evaluation is its ability to penetrate and achieve therapeutic concentrations at the site of infection. This technical guide provides a comprehensive overview of the tissue distribution and penetration of this compound in various animal models, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.
Quantitative Tissue Distribution of Manogepix
Animal studies have consistently demonstrated that this compound is rapidly absorbed and its active form, manogepix, is extensively distributed to a wide range of tissues.[3][4] The following tables summarize the key pharmacokinetic parameters and tissue concentrations of manogepix observed in different animal models.
Manogepix Plasma Pharmacokinetics in Rabbits
In a non-neutropenic rabbit model of Candida endophthalmitis and hematogenous meningoencephalitis, oral administration of this compound resulted in dose-proportional increases in manogepix plasma concentrations.[5][6]
| This compound Oral Dose (mg/kg BID) | Cmax (μg/mL) | AUC0–12 (μg·h/mL) |
| 25 | 3.96 ± 0.41 | 15.8 ± 3.1 |
| 50 | 4.14 ± 1.1 | 30.8 ± 5.0 |
| 100 | 11.5 ± 1.1 | 95.9 ± 14 |
| Data from a study in non-neutropenic rabbits after multiple oral doses.[7] |
Manogepix Ocular Tissue Penetration in Rabbits
The penetration of manogepix into various ocular compartments was assessed in the same rabbit model. The results demonstrate significant distribution to the aqueous humor, vitreous humor, and choroid.[7]
| This compound Oral Dose (mg/kg BID) | Aqueous Humor (μg/mL) | Vitreous Humor (μg/mL) | Choroid (μg/g) | Aqueous Humor/Plasma Ratio | Vitreous Humor/Plasma Ratio | Choroid/Plasma Ratio |
| 25 | 1.18 ± 0.43 | 0.28 ± 0.08 | 0.05 ± 0.01 | 0.52 | 0.12 | 0.02 |
| 50 | 1.34 ± 0.19 | 0.45 ± 0.10 | 0.14 ± 0.03 | 0.32 | 0.11 | 0.03 |
| 100 | 2.72 ± 0.24 | 1.32 ± 0.39 | 0.48 ± 0.10 | 0.19 | 0.09 | 0.04 |
| Tissue concentrations were measured 1 hour after the last dose of this compound.[5][7] |
Manogepix Central Nervous System (CNS) Tissue Penetration in Rabbits
This compound has shown excellent penetration into the central nervous system.[2][8] In the rabbit model of hematogenous Candida meningoencephalitis, the tissue-to-plasma concentration ratios of manogepix in various CNS compartments were approximately 1:1, which correlated with a significant reduction in the fungal burden.[7]
| Tissue | Tissue/Plasma Concentration Ratio |
| Meninges | ~1.0 |
| Cerebrum | ~1.0 |
| Cerebellum | ~1.0 |
| Spinal Cord | ~1.0 |
| Data from a study in non-neutropenic rabbits with Candida hematogenous meningoencephalitis.[5][7] |
Manogepix Plasma Pharmacokinetics in Mice
In a mouse model of intra-abdominal candidiasis (IAC), a single oral dose of this compound at 78 mg/kg, co-administered with the metabolism inhibitor 1-aminobenzotriazole (ABT), resulted in a peak plasma concentration (Cmax) of 16.15 µg/mL at 3 hours post-dose.[9] The half-life of manogepix is notably shorter in mice (0.9 to 2.75 hours) compared to humans (approximately 2.5 days).[10]
Manogepix Liver Lesion Penetration in Mice
A study in a mouse model of intra-abdominal candidiasis investigated the penetration of manogepix into liver abscess lesions.[9]
| Time Post-Single Dose (hours) | Non-Lesion Liver (μg/g) | Lesion (μg/g) |
| 1 | 18.9 | 1.3 |
| 3 | 24.8 | 4.6 |
| 6 | 23.1 | 7.4 |
| 24 | 9.6 | 5.8 |
| Following a single oral dose of 78 mg/kg this compound with ABT pretreatment in IAC mice.[9] |
The study found that while the initial partitioning of manogepix into liver lesions was slower compared to healthy liver tissue, robust accumulation within the lesions was observed after three days of repeated dosing.[9][11] After three doses, the drug concentration in the lesions was 1.92-fold higher than in the non-lesion liver tissue.[9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. The following sections describe the key experimental protocols used to assess the tissue distribution and penetration of this compound.
Rabbit Model of Candida Endophthalmitis and Hematogenous Meningoencephalitis
This model was utilized to evaluate the efficacy and pharmacokinetics of this compound in treating deep-seated Candida infections of the eye and central nervous system.[7]
Caption: Workflow for the rabbit model of Candida endophthalmitis and meningoencephalitis.
Mouse Model of Intra-abdominal Candidiasis (IAC)
This model was employed to assess the penetration of manogepix into abscess lesions, a common feature of intra-abdominal fungal infections.[9]
Caption: Experimental workflow for the mouse intra-abdominal candidiasis model.
Murine Model of Pulmonary Mucormycosis
To evaluate the efficacy of this compound against invasive mold infections, a murine model of pulmonary mucormycosis was utilized.[12]
References
- 1. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical safety and efficacy of novel antifungal, this compound, for the treatment of candidaemia: results from a Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Pharmacokinetics of this compound (APX001) in the Treatment of Candida Endophthalmitis and Hematogenous Meningoencephalitis in Nonneutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Therapeutic Potential of this compound (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Delayed Therapy with this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Genesis of a New Antifungal Era: A Technical Deep Dive into the Discovery and Development of Fosmanogepix
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens presents a formidable challenge to global health, necessitating the development of novel antifungal agents with unique mechanisms of action. Fosmanogepix, a first-in-class antifungal, represents a significant advancement in the fight against invasive fungal infections. This technical guide provides an in-depth exploration of the discovery and development history of this compound, detailing its mechanism of action, preclinical evaluation, and clinical progression.
From Target Identification to a Clinical Candidate: The Discovery of this compound
The journey to this compound began with a strategic effort to identify novel antifungal targets. Researchers at Eisai Co. initiated a screening program to discover small molecules that could disrupt the fungal cell wall, a structure essential for fungal viability and distinct from mammalian cells.[1]
This screening led to the identification of 1-[4-butylbenzyl]isoquinoline (BIQ), a compound that inhibited both fungal growth and the surface expression of glycosylphosphatidylinositol (GPI)-anchored mannoproteins.[1][2] Further investigation revealed that the target of BIQ was the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), a conserved enzyme critical for an early step in the GPI-anchor biosynthesis pathway.[1][2][3]
Subsequent lead optimization and structure-activity relationship (SAR) studies led to the discovery of a more potent Gwt1 inhibitor, E1210, which was later named manogepix (MGX).[2][4][5] To improve its pharmaceutical properties, a water-soluble N-phosphonooxymethyl prodrug, this compound (formerly APX001, E1211), was developed.[2][3][4] this compound is rapidly converted in vivo by systemic phosphatases to the active moiety, manogepix.[2][6][7] In 2015, Amplyx Pharmaceuticals in-licensed the compound for further development.[1][2] Pfizer later acquired Amplyx Pharmaceuticals in 2021, continuing the development of this compound.[8]
Mechanism of Action: Inhibition of the Fungal Gwt1 Enzyme
Manogepix exerts its antifungal activity through a novel mechanism of action: the inhibition of the fungal Gwt1 enzyme.[2][3][9] Gwt1 is an inositol acyltransferase that catalyzes an essential early step in the GPI anchor biosynthesis pathway within the endoplasmic reticulum.[3][10] This pathway is responsible for the attachment of a wide array of proteins to the fungal cell surface, which are crucial for cell wall integrity, adhesion, and virulence.[10]
By inhibiting Gwt1, manogepix disrupts the synthesis of GPI-anchored proteins, leading to a cascade of detrimental effects on the fungal cell.[10] This includes defective cell wall integrity, making the fungus susceptible to osmotic stress.[10] The inhibition of Gwt1 has been shown to affect the maturation and localization of GPI-anchored mannoproteins in both Candida albicans and Saccharomyces cerevisiae.[3][5] Importantly, manogepix is highly selective for the fungal Gwt1 enzyme and does not significantly inhibit the mammalian ortholog, PIG-W, ensuring a targeted antifungal effect with minimal off-target activity.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Clinical safety and efficacy of novel antifungal, this compound, for the treatment of candidaemia: results from a Phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. basilea.com [basilea.com]
- 5. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 9. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 147. Clinical Safety and Efficacy of Novel Antifungal, this compound, in the Treatment of Candidemia: Results from a Phase 2 Proof of Concept Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
Fosmanogepix: A Technical Guide to a First-in-Class Antifungal for Rare and Emerging Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the face of rising antifungal resistance and the emergence of rare, difficult-to-treat fungal pathogens, novel therapeutic agents with unique mechanisms of action are critically needed. Fosmanogepix, a first-in-class antifungal agent, represents a significant advancement in the field. It is the N-phosphonooxymethylene prodrug of manogepix, which targets a novel fungal enzyme, Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1). By inhibiting Gwt1, manogepix disrupts the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, essential components for the proper localization and function of a wide array of fungal cell surface proteins. This disruption leads to pleiotropic effects on the fungal cell, including impaired cell wall integrity, altered adherence, and inhibition of virulence factors, ultimately resulting in fungal cell death.[1][2][3] this compound boasts a broad spectrum of activity against a wide range of yeasts and molds, including multidrug-resistant strains and pathogens with intrinsic resistance to other antifungal classes.[2][4] With both intravenous and oral formulations demonstrating high bioavailability (>90%), this compound offers a flexible and promising therapeutic option for invasive fungal infections caused by rare and emerging pathogens.[1][4]
Mechanism of Action: Targeting the Fungal Gwt1 Enzyme
This compound is rapidly and completely converted in vivo by systemic phosphatases to its active moiety, manogepix.[5] Manogepix exerts its antifungal activity by inhibiting the fungal Gwt1 enzyme, a conserved inositol acyltransferase crucial for the initial step of GPI anchor biosynthesis in the endoplasmic reticulum.[1][6] This pathway is essential for tethering various proteins to the fungal cell wall, which are vital for cell wall integrity, morphogenesis, adhesion, and nutrient uptake.[6][7]
The inhibition of Gwt1 by manogepix is a competitive mechanism, where manogepix occupies the hydrophobic binding cavity for the enzyme's natural substrate, palmitoyl-CoA.[8] This blockage prevents the acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a critical step in the GPI anchor synthesis cascade.[2] The disruption of this pathway leads to a failure in the maturation and trafficking of GPI-anchored proteins to the cell surface, resulting in a weakened cell wall and increased susceptibility to osmotic stress.[7] Notably, manogepix shows high selectivity for the fungal Gwt1 enzyme over its human ortholog, PIG-W, contributing to its favorable safety profile.[9]
In Vitro Activity Against Rare and Emerging Fungal Pathogens
Manogepix has demonstrated potent in vitro activity against a broad spectrum of rare and emerging fungal pathogens, many of which exhibit intrinsic resistance to currently available antifungal agents. The activity of manogepix against molds is typically reported as the Minimum Effective Concentration (MEC), which is the lowest drug concentration that produces abnormal, stunted, and highly branched hyphal growth. For yeasts, the Minimum Inhibitory Concentration (MIC) is used.
Data Presentation
The following tables summarize the in vitro activity of manogepix against key rare and emerging fungal pathogens from various preclinical studies.
Table 1: In Vitro Activity of Manogepix Against Rare Molds
| Fungal Species | Number of Isolates | MIC/MEC Range (µg/mL) | MIC/MEC₅₀ (µg/mL) | MIC/MEC₉₀ (µg/mL) | Reference(s) |
| Fusarium solani species complex | 19 | 0.015 - 0.03 | - | - | [3] |
| Fusarium oxysporum species complex | 49 | - | - | - | [10] |
| Fusarium spp. | - | - | 0.016 | 0.06 | [11][12] |
| Scedosporium spp. | 12 | - | 0.06 | 0.12 | [13] |
| Scedosporium spp. | - | - | 0.03 | 0.06 | [11][12] |
| Lomentospora prolificans | - | - | 0.03 | 0.06 | [11][12] |
| Rhizopus arrhizus | 2 | 0.25 - 4.0 | - | - | [9] |
| Lichtheimia ramosa | - | >0.5 | - | - | [14] |
| Rhizomucor pusillus | - | >0.5 | - | - | [14] |
Table 2: In Vitro Activity of Manogepix Against Candida auris
| Study | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Hager et al. | 16 | 0.002 - 0.06 | 0.004 | 0.03 | [2] |
| Wiederhold et al. | 13 | ≤0.002 - 0.03 | 0.03 | 0.03 | [2] |
| Pfaller et al. | 11 | - | 0.004 | 0.015 | [13] |
| New York Outbreak Isolates | 200 | 0.004 - 0.06 | 0.03 | 0.03 | [15] |
| Clinical Trial Isolates (Phase 2) | 9 | 0.004 - 0.03 | - | - | [16] |
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity of manogepix is determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][14]
-
Methodology: Fungal susceptibility testing is conducted in accordance with CLSI document M38 for filamentous fungi and M27 for yeasts, or the corresponding EUCAST documents.[11]
-
Endpoint Determination: For molds, the MEC is determined as the lowest concentration of manogepix that produces aberrant hyphal growth (e.g., short, branched, and stunted hyphae) as observed microscopically.[14] For yeasts, the MIC is defined as the lowest concentration that causes a significant inhibition of growth compared to the drug-free control.[17]
In Vivo Efficacy Models
The in vivo efficacy of this compound has been evaluated in various murine models of invasive fungal infections.
-
Immunosuppression: Mice (e.g., ICR) are immunosuppressed using cyclophosphamide and cortisone acetate administered prior to and after infection.[3]
-
Infection: Mice are infected intratracheally with a standardized suspension of Scedosporium apiospermum spores.[3]
-
Treatment: Treatment with oral this compound (e.g., 78 or 104 mg/kg) is initiated 16 hours post-infection and continued for a specified duration (e.g., 7 days). In some models, 1-aminobenzotriazole (ABT) is co-administered to enhance the serum half-life of manogepix in mice.[3][18]
-
Endpoints: Efficacy is assessed by monitoring survival over a period of time (e.g., 21 days) and by quantifying the fungal burden in target organs (lungs, kidneys, brain) using quantitative PCR (qPCR) to measure conidial equivalents.[3][19]
-
Immunosuppression: Similar to the scedosporiosis model, mice are rendered neutropenic with cyclophosphamide and cortisone acetate.[3]
-
Infection: Mice are infected via tail vein injection with a standardized suspension of Fusarium solani spores.[3]
-
Treatment: Oral this compound (e.g., 78 or 104 mg/kg) with or without ABT is administered starting 16 hours post-infection for a defined period (e.g., 8 days).[3]
-
Endpoints: Outcomes are measured by survival analysis and determination of fungal burden in the kidneys and brain via qPCR.[3][19]
-
Immunosuppression: A profound state of immunosuppression is induced in mice using cyclophosphamide and cortisone acetate.[20]
-
Infection: Mice are infected intratracheally with Rhizopus arrhizus spores.[20][21]
-
Treatment: Oral this compound (e.g., 78 or 104 mg/kg) is initiated 16 hours post-infection and continued for 7 days, often with co-administration of ABT.[20][21]
-
Endpoints: Efficacy is evaluated based on survival and reduction in fungal burden in the lungs and brain, as measured by qPCR.[9][20]
-
Immunosuppression: Mice are rendered neutropenic using cyclophosphamide.[2]
-
Infection: Mice are infected intravenously with a clinical isolate of Candida auris.[2]
-
Treatment: Treatment with intraperitoneal this compound (e.g., 104, 130, or 260 mg/kg) is initiated 24 hours post-infection and continued for 7 days.[2][22]
-
Endpoints: Survival is monitored, and fungal burden in the kidneys and brain is determined by colony-forming unit (CFU) counts.[2]
Clinical Development and Efficacy
This compound is currently in late-stage clinical development for the treatment of invasive fungal infections.
Phase 2 Study in Invasive Mold Infections (AEGIS Trial)
A Phase 2, open-label, multicenter study (NCT04240886) evaluated the efficacy and safety of this compound for the treatment of invasive mold diseases caused by Aspergillus species and rare molds in adult patients with limited treatment options.[5][23]
-
Dosing Regimen: Patients received intravenous this compound 1000 mg twice on day 1, followed by 600 mg intravenously or 800 mg orally once daily for up to 42 days.[5][23]
-
Key Findings: In a population of 20 patients, the all-cause mortality at day 42 was 25%. The global response success rate as assessed by a Data Review Committee was 40%. The safety profile was deemed acceptable in this high-risk patient population.[5]
Phase 2 Study in Candidemia Caused by Candida auris
A Phase 2, open-label, single-arm study assessed the safety and efficacy of this compound for the treatment of candidemia and/or invasive candidiasis caused by C. auris.[22][24]
-
Dosing Regimen: Patients received intravenous this compound with the option to switch to oral therapy.[22]
-
Key Findings: In nine evaluable patients, the treatment success rate at the end of study treatment was 89% (8 out of 9), and the 30-day survival rate was also 89%. This compound was well-tolerated with no treatment-related serious adverse events.[22][24]
Expanded Access Program for Fusarium Infections
This compound has been made available through an expanded access program for patients with invasive Fusarium infections who are resistant to or intolerant of standard antifungal agents.[1]
-
Patient Population: A case series of 12 patients with invasive fusariosis, the majority with underlying hematologic malignancies, received this compound.[1]
-
Key Findings: Favorable responses, defined as a reduction in signs and symptoms and/or radiological improvement, were observed in 83% (10 out of 12) of patients. The median duration of treatment was 55 days.[1]
Conclusion
This compound is a promising, first-in-class antifungal agent with a novel mechanism of action that addresses a significant unmet medical need in the treatment of invasive fungal infections caused by rare and emerging pathogens. Its potent and broad-spectrum in vitro activity, demonstrated efficacy in preclinical in vivo models, and encouraging results from clinical trials and expanded access programs highlight its potential as a valuable addition to the antifungal armamentarium. The availability of both intravenous and highly bioavailable oral formulations provides crucial flexibility in treating these often-devastating infections. Further clinical development will continue to define the role of this compound in managing infections caused by these difficult-to-treat fungal pathogens.
References
- 1. This compound treatment for <em>Fusarium</em> infections in patients under an expanded access program: case series and review [escmid.reg.key4events.com]
- 2. Efficacy of Delayed Therapy with this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (APX001) Is Effective in the Treatment of Immunocompromised Mice Infected with Invasive Pulmonary Scedosporiosis or Disseminated Fusariosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound (APX001) News - LARVOL Sigma [sigma.larvol.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound (APX001) Is Effective in the Treatment of Pulmonary Murine Mucormycosis Due to Rhizopus arrhizus. [escholarship.org]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound (APX001) Is Effective in the Treatment of Immunocompromised Mice Infected with Invasive Pulmonary Scedosporiosis or Disseminated Fusariosis [escholarship.org]
- 20. This compound (APX001) Is Effective in the Treatment of Pulmonary Murine Mucormycosis Due to Rhizopus arrhizus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Clinical efficacy and safety of the novel antifungal this compound in patients with candidaemia and/or invasive candidiasis caused by <em>Candida auris</em>: results from a phase II proof of concept trial [escmid.reg.key4events.com]
Methodological & Application
Application Notes and Protocols for Fosmanogepix Susceptibility Testing of Filamentous Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix is a first-in-class antifungal agent currently under investigation for the treatment of invasive fungal infections. It is a prodrug that is rapidly converted in the body to its active moiety, manogepix. Manogepix exhibits broad-spectrum activity against a variety of yeasts and molds, including drug-resistant strains.[1][2][3][4] Its novel mechanism of action involves the inhibition of the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins essential for fungal cell wall integrity and virulence.[1][5] Standardized in vitro susceptibility testing methods are critical for the clinical development and utilization of this novel antifungal.
These application notes provide detailed protocols for determining the minimum effective concentration (MEC) of manogepix against filamentous fungi, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action of Manogepix
Manogepix targets and inhibits the Gwt1 enzyme, a key component in the early stages of the GPI anchor biosynthesis pathway in fungi.[1][5] This inhibition disrupts the proper localization and anchoring of essential mannoproteins to the fungal cell wall, leading to compromised cell integrity and ultimately inhibiting fungal growth.[1][5]
References
- 1. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
Application Notes and Protocols: In Vivo Efficacy of Fosmanogepix in Disseminated Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix is a first-in-class antifungal agent that represents a significant advancement in the treatment of invasive fungal infections. It is a prodrug that is rapidly converted in vivo to its active moiety, manogepix.[1][2][3] Manogepix exhibits a novel mechanism of action, targeting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), which is a critical component of the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[2][4][5] Inhibition of Gwt1 disrupts the synthesis and localization of essential GPI-anchored proteins, compromising fungal cell wall integrity, adhesion, and virulence, ultimately leading to fungal cell death.[2][5] This unique mechanism provides activity against a broad spectrum of fungal pathogens, including multidrug-resistant strains of Candida and Aspergillus.[4][6]
These application notes provide a comprehensive overview of the in vivo efficacy models for this compound in the context of disseminated candidiasis, a life-threatening systemic fungal infection. Detailed experimental protocols for murine models are provided, along with a summary of key efficacy data.
Mechanism of Action
This compound's antifungal activity stems from the inhibition of a key step in the fungal GPI anchor biosynthesis pathway. The active form, manogepix, specifically inhibits the Gwt1 enzyme, which is responsible for the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI). This inhibition prevents the maturation and proper localization of GPI-anchored mannoproteins to the fungal cell wall, leading to severe growth defects and cell death.[4]
In Vivo Efficacy Data
This compound has demonstrated significant efficacy in murine models of disseminated candidiasis, leading to reduced fungal burden in key organs and improved survival rates. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of this compound against Candida auris in a Neutropenic Murine Model of Disseminated Candidiasis
| Treatment Group | Dosing Regimen | Mean Kidney Fungal Burden (log10 CFU/g) | Percent Survival (Day 21) |
| Vehicle Control | - | 5.61 | 10% |
| This compound | 104 mg/kg i.p. TID | 4.30 | >80% |
| This compound | 130 mg/kg i.p. TID | 4.11 | 100% |
| This compound | 260 mg/kg i.p. BID | 3.86 | 100% |
| Fluconazole | 20 mg/kg p.o. QD | 4.91 | 10% |
| Caspofungin | 10 mg/kg i.p. QD | 3.41 | 100% |
Data sourced from studies on fluconazole-resistant C. auris.[1][7]
Experimental Protocols
Detailed methodologies for establishing and evaluating this compound efficacy in a neutropenic mouse model of disseminated candidiasis are provided below.
Protocol 1: Neutropenic Mouse Model of Disseminated Candidiasis
1. Animals:
-
Female BALB/c or ICR mice, 6-8 weeks old.
2. Immunosuppression:
-
Induce neutropenia by intraperitoneal (i.p.) injections of cyclophosphamide.[5]
-
Administer an initial dose of 150-200 mg/kg four days prior to infection.[5]
-
Administer a second dose of 100-150 mg/kg one day before infection.[5]
-
To maintain neutropenia, additional doses of cyclophosphamide may be administered every 2-3 days post-infection.[5]
3. Inoculum Preparation:
-
Culture Candida species (e.g., C. auris, C. albicans) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Harvest yeast cells and wash twice with sterile saline.
-
Resuspend the yeast cells in sterile saline and adjust the concentration to approximately 1 x 10^5 to 1 x 10^6 Colony Forming Units (CFU)/mL using a hemocytometer.
4. Infection:
-
Infect mice intravenously (i.v.) via the lateral tail vein with 0.1 mL of the prepared Candida suspension.[5]
5. Treatment:
-
Initiate antifungal therapy at a specified time point post-infection (e.g., 2 or 24 hours).[5][7]
-
Administer this compound via intraperitoneal (i.p.) or oral (p.o.) route. Example dosing regimens include:
-
Administer comparator drugs via their standard routes (e.g., caspofungin i.p., fluconazole p.o.).[1][7]
-
Continue treatment for a defined period, typically 7 days.[1][7]
6. Endpoint Analysis:
a. Survival Study:
b. Fungal Burden Analysis:
Euthanize a separate cohort of mice at a specific time point (e.g., day 8 post-infection).[1]
Aseptically harvest target organs (e.g., kidneys, brain).[1]
Weigh and homogenize the organs in sterile saline.
Prepare serial dilutions of the homogenates and plate onto SDA.
Incubate plates at 35°C for 24-48 hours and count the colonies.
Express the fungal burden as log10 CFU per gram of tissue.[1]
Caption: Experimental workflow for the neutropenic mouse model. Conclusion
The provided protocols and data underscore the robust in vivo efficacy of this compound in treating disseminated candidiasis. Its novel mechanism of action, targeting the fungal-specific Gwt1 enzyme, translates to significant reductions in fungal burden and improved survival outcomes in preclinical models. These standardized models are crucial for the continued evaluation and development of this promising new antifungal agent. The detailed protocols herein provide a foundation for researchers to conduct reproducible studies to further explore the therapeutic potential of this compound.
References
- 1. Efficacy of Delayed Therapy with this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Potential of this compound (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Fosmanogepix Gwt1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix is a first-in-class antifungal agent that represents a significant advancement in the treatment of invasive fungal infections. It is a water-soluble N-phosphonooxymethylene prodrug that is rapidly converted in vivo by systemic phosphatases to its active moiety, manogepix. Manogepix exhibits broad-spectrum activity against a variety of fungal pathogens, including clinically important yeasts and molds. The novel mechanism of action of manogepix involves the inhibition of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), which plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. These anchors are essential for the proper localization and function of a wide array of cell surface proteins, which are vital for cell wall integrity, adhesion, and virulence. By inhibiting Gwt1, manogepix disrupts the fungal cell wall, leading to increased susceptibility to osmotic stress and enhanced recognition by the host immune system. These application notes provide detailed protocols for cell-based assays to evaluate the Gwt1 inhibitory activity of this compound and its active form, manogepix.
Mechanism of Action of this compound
This compound, upon administration, is converted to manogepix. Manogepix then targets and inhibits the Gwt1 enzyme located in the endoplasmic reticulum of fungal cells. Gwt1 is responsible for the acylation of inositol, a critical step in the GPI anchor biosynthesis pathway. The inhibition of Gwt1 disrupts the production of GPI-anchored proteins, which are essential for the structural integrity and function of the fungal cell wall. This leads to a weakened cell wall, making the fungus more susceptible to environmental stresses and host immune responses.
Data Presentation
The following tables summarize the in vitro activity of manogepix against a range of clinically relevant fungal species. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Minimum Effective Concentration (MEC) is the lowest drug concentration at which abnormal, branched, and stunted hyphae are observed, and is typically used for molds.
Table 1: In vitro Activity of Manogepix against Candida Species
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | 0.002 - 0.06 | 0.008 | 0.016 |
| C. glabrata | 0.004 - 0.125 | 0.016 | 0.03 |
| C. parapsilosis | 0.004 - 0.125 | 0.016 | 0.03 |
| C. tropicalis | 0.004 - 0.06 | 0.008 | 0.016 |
| C. krusei | 2 - >32 | 8 | 16 |
| C. auris | 0.004 - 0.03 | 0.008 | 0.015 |
Table 2: In vitro Activity of Manogepix against Aspergillus Species
| Aspergillus Species | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) |
| A. fumigatus | 0.008 - 0.125 | 0.03 | 0.06 |
| A. flavus | 0.016 - 0.125 | 0.03 | 0.06 |
| A. niger | 0.008 - 0.06 | 0.015 | 0.03 |
| A. terreus | 0.016 - 0.125 | 0.03 | 0.06 |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Assay (CLSI M27/M38)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi to determine the MIC or MEC of manogepix.
Materials:
-
Manogepix (or this compound, with the understanding that it needs to be converted to the active form)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer
-
Sterile water and saline
-
Incubator
Procedure:
-
Preparation of Antifungal Agent: Prepare a stock solution of manogepix in a suitable solvent (e.g., DMSO) and then dilute it in RPMI 1640 medium to the desired starting concentration. Perform serial twofold dilutions in the 96-well plates.
-
Inoculum Preparation:
-
Yeasts: Culture the yeast on Sabouraud Dextrose Agar. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Molds: Culture the mold on Potato Dextrose Agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640.
-
-
Incubation: Inoculate the prepared microtiter plates with the fungal suspension. Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
Reading Results:
-
MIC (for yeasts): Determine the lowest concentration of manogepix that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.
-
MEC (for molds): Observe the fungal growth microscopically. The MEC is the lowest concentration at which abnormal hyphal growth (e.g., branching, stunting) is observed.
-
Fungal Cell Wall Integrity Assay
This assay evaluates the effect of Gwt1 inhibition on the integrity of the fungal cell wall using cell wall stressing agents like Congo Red or Calcofluor White.
Materials:
-
Manogepix
-
Fungal isolates
-
Yeast extract-peptone-dextrose (YPD) agar plates
-
Congo Red (stock solution: 5 mg/mL in water)
-
Calcofluor White (stock solution: 1 mg/mL in water)
-
Sterile water
Procedure:
-
Plate Preparation: Prepare YPD agar plates containing sub-inhibitory concentrations of manogepix. Additionally, prepare plates containing either Congo Red (final concentration 50-200 µg/mL) or Calcofluor White (final concentration 25-100 µg/mL) with and without manogepix.
-
Inoculum Preparation: Prepare a fungal cell suspension in sterile water and adjust to a concentration of 10⁷ cells/mL. Prepare serial tenfold dilutions of this suspension.
-
Spot Assay: Spot 5 µL of each dilution onto the surface of the prepared agar plates.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus for 2-5 days.
-
Analysis: Compare the growth of the fungal spots on the plates containing the cell wall stressing agents with and without manogepix to the control plates. Increased sensitivity to Congo Red or Calcofluor White in the presence of manogepix indicates compromised cell wall integrity.
In vitro Gwt1 Enzymatic Inhibition Assay
This cell-free assay directly measures the inhibition of Gwt1 enzymatic activity. The protocol is based on the principles of detecting the acylation of a GPI anchor precursor.
Materials:
-
Manogepix
-
Fungal membrane fraction containing Gwt1
-
Reaction buffer (50 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 2 mM MnCl₂, 1 mM ATP, 1 mM Coenzyme A, 0.5 mM Dithiothreitol)
-
UDP-[¹⁴C]GlcNAc (radiolabeled substrate)
-
Tunicamycin and Nikkomycin Z (to inhibit other pathways)
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the fungal membrane fraction (containing Gwt1) with the reaction buffer containing tunicamycin and nikkomycin Z.
-
Inhibitor Addition: Add varying concentrations of manogepix to the reaction tubes. Include a no-inhibitor control.
-
Reaction Initiation: Pre-incubate the mixture at 24°C for 15 minutes. Initiate the enzymatic reaction by adding UDP-[¹⁴C]GlcNAc.
-
Incubation: Incubate the reaction at 24°C for 1 hour.
-
Reaction Quenching and Extraction: Stop the reaction by adding a chloroform/methanol mixture. Extract the lipid-linked intermediates.
-
TLC Analysis: Spot the extracted products onto a TLC plate. Develop the TLC plate using the appropriate solvent system.
-
Detection: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled acylated GPI precursor (GlcN-(acyl)PI).
-
Quantification: Quantify the intensity of the spots corresponding to the acylated product. A decrease in the intensity of the product spot in the presence of manogepix indicates inhibition of Gwt1 activity.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to evaluate the Gwt1 inhibitory activity of this compound and its active moiety, manogepix. The broth microdilution assay is a fundamental method for determining the in vitro potency against a broad range of fungal pathogens. The cell wall integrity assay provides a functional readout of the downstream consequences of Gwt1 inhibition. Finally, the in vitro enzymatic assay allows for the direct assessment of the inhibitory effect on the target enzyme. Together, these assays are valuable tools for the continued research and development of this promising new class of antifungal agents.
Application Note: Quantification of Manogepix in Human Plasma using HPLC
This application note describes a robust and sensitive method for the quantification of manogepix, the active moiety of the antifungal prodrug fosmanogepix, in human plasma samples. The presented protocol is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the standard for bioanalytical quantification of manogepix in clinical and pharmacokinetic studies.[1][2]
Introduction
Manogepix (MGX, APX001A) is a first-in-class antifungal agent that inhibits the fungal enzyme Gwt1, disrupting the synthesis of essential GPI-anchored proteins in the fungal cell wall.[3] It is the active form of the prodrug this compound (FMGX, APX001).[1][2] Accurate quantification of manogepix in plasma is crucial for pharmacokinetic assessments, therapeutic drug monitoring, and bioequivalence studies. While High-Performance Liquid Chromatography (HPLC) coupled with UV detection can be a viable analytical technique, the complexity of the plasma matrix and the required sensitivity often necessitate the use of a more selective and sensitive detector, such as a tandem mass spectrometer (MS/MS). The method detailed below is based on published and validated LC-MS/MS methodologies for manogepix.[1][2]
Experimental Protocol
This protocol outlines the necessary steps for sample preparation and analysis of manogepix in plasma.
1. Sample Preparation
A simple protein precipitation method is effective for extracting manogepix from plasma samples.[4][5]
-
Materials:
-
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add a specified amount of the internal standard solution.
-
Add 300 µL of cold acetonitrile (1:3 v/v plasma to acetonitrile) to precipitate plasma proteins.[6][7]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
Workflow for Plasma Sample Preparation
Caption: A flowchart illustrating the protein precipitation method for plasma sample preparation.
2. Chromatographic Conditions
The following are typical starting conditions for the separation of manogepix. Optimization may be required based on the specific HPLC system and column used.
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over a short run time.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
3. Detection - Tandem Mass Spectrometry (MS/MS)
For sensitive and selective detection, a triple quadrupole mass spectrometer is used.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for manogepix and the internal standard should be monitored. These transitions need to be optimized for the specific instrument.
Logical Workflow for HPLC-MS/MS Analysis
References
- 1. Safety and Pharmacokinetics of Intravenous and Oral this compound, a First-in-Class Antifungal Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 open label study to assess the human mass balance and metabolite profile of 14C-fosmanogepix, a novel Gwt-1 inhibitor in healthy male participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive HPLC-UV method for quantifying vancomycin in biological matrices: Application to pharmacokinetic and biodistribution studies in rat plasma, skin and lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fosmanogepix Resistance Mechanisms Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for the elucidation of resistance mechanisms to the novel antifungal agent, Fosmanogepix. The protocols detailed herein are intended to facilitate the identification and validation of genetic factors contributing to both target-based and non-target-based resistance in pathogenic fungi.
Introduction to this compound and Resistance
This compound is a first-in-class antifungal agent that, after conversion to its active moiety Manogepix, inhibits the fungal enzyme Gwt1.[1][2] This enzyme is crucial for an early step in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, a process essential for the proper localization of proteins to the fungal cell wall.[3][4] Disruption of this pathway leads to fungal cell death.[2] While this compound has shown broad-spectrum activity, including against some drug-resistant strains, understanding potential resistance mechanisms is critical for its long-term clinical success.[3][5]
Resistance to antifungal agents can arise through two primary mechanisms:
-
Target-based resistance: Alterations in the drug's target protein, in this case, Gwt1, can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect.
-
Non-target-based resistance: Mechanisms that do not involve alteration of the drug target can also confer resistance. These can include increased drug efflux, alterations in the drug uptake, or modifications of the cell wall that prevent the drug from reaching its target.[3][6]
CRISPR-Cas9 technology offers a powerful and precise tool to investigate these resistance mechanisms by enabling targeted gene knockouts, introduction of specific mutations, and genome-wide screening to identify novel resistance genes.[7][8][9]
Known and Putative Resistance Mechanisms to this compound
Several studies have begun to identify specific genetic alterations that can lead to reduced susceptibility to Manogepix. This information is crucial for designing targeted CRISPR-Cas9 experiments.
Target-Based Resistance: Gwt1 Mutations
Mutations in the GWT1 gene have been identified as a primary mechanism of resistance to Manogepix. These mutations are thought to impede the binding of the drug to the Gwt1 enzyme.
| Fungal Species | Mutation in Gwt1 | Fold Increase in MIC | Reference |
| Candida glabrata | V163A | 32-fold | [2] |
| Candida albicans | V162A (heterozygous) | 16-fold | [2] |
| Saccharomyces cerevisiae | V168A | Reduced susceptibility | [1][2] |
Non-Target-Based Resistance: Efflux Pump Upregulation
Increased expression of drug efflux pumps can reduce the intracellular concentration of an antifungal agent, leading to resistance. Mutations in transcription factors that regulate these pumps have been implicated in reduced susceptibility to Manogepix.
| Fungal Species | Transcription Factor Mutation | Efflux Pump(s) Upregulated | Fold Increase in MIC | Reference |
| Candida albicans | Gain-of-function in ZCF29 | CDR11, SNQ2 | - | [3] |
| Candida parapsilosis | Mitochondrial deletion | MDR1 | - | [3] |
| Candida auris | Mutation in TAC1B | CDR1 | Reduced susceptibility | [6] |
| Candida glabrata | Mutation in PDR1 | CDR1, PDH1, SNQ2 | Reduced susceptibility | [6] |
Note: The fold increase in Minimum Inhibitory Concentration (MIC) can vary depending on the specific strain and experimental conditions.
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the mechanism of action of this compound and the known resistance pathways.
Caption: this compound action and target-based resistance.
Caption: Non-target-based resistance via efflux pumps.
Experimental Protocols
The following protocols provide a framework for using CRISPR-Cas9 to study this compound resistance.
Protocol 1: Generation of a Targeted Gwt1 Mutant in Candida albicans
This protocol describes the creation of a specific point mutation in the GWT1 gene of C. albicans to validate its role in Manogepix resistance.
1. Materials:
-
C. albicans wild-type strain (e.g., SC5314)
-
CRISPR-Cas9 plasmid for C. albicans (e.g., pV1093)[10]
-
Primers for sgRNA cloning and repair template generation
-
Repair template oligonucleotide with the desired mutation (e.g., V162A)
-
Transformation reagents (e.g., lithium acetate, PEG)
-
Selective media (e.g., YPD with nourseothricin)
-
Manogepix for susceptibility testing
2. sgRNA Design and Cloning:
-
Design a 20-nucleotide single guide RNA (sgRNA) targeting a region near the desired mutation site in the GWT1 gene. Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (NGG).[10]
-
Synthesize oligonucleotides for the sgRNA and clone them into the C. albicans CRISPR-Cas9 plasmid according to the plasmid manufacturer's instructions.
3. Repair Template Design:
-
Design a single-stranded oligodeoxynucleotide (ssODN) of approximately 100-120 nucleotides to serve as the repair template.
-
The ssODN should contain the desired point mutation (e.g., V162A) flanked by 40-60 nucleotides of homology to the GWT1 locus on either side of the Cas9-induced double-strand break.
4. Transformation:
-
Prepare competent C. albicans cells.
-
Co-transform the CRISPR-Cas9 plasmid containing the GWT1-targeting sgRNA and the ssODN repair template into the wild-type C. albicans strain using a standard transformation protocol.[11]
-
Plate the transformation mixture on selective media to isolate transformants containing the CRISPR-Cas9 plasmid.
5. Mutant Verification:
-
Isolate genomic DNA from the transformants.
-
Perform PCR amplification of the targeted region of the GWT1 gene.
-
Sequence the PCR product to confirm the presence of the desired point mutation.
6. Phenotypic Analysis:
-
Perform antifungal susceptibility testing (e.g., broth microdilution or disk diffusion) with Manogepix to compare the MIC of the generated mutant to the wild-type strain.
-
A significant increase in the MIC for the mutant strain confirms the role of the introduced mutation in conferring resistance.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Novel Resistance Genes
This protocol outlines a pooled CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.
1. Materials:
-
Fungal strain of interest (e.g., C. albicans, Aspergillus fumigatus)
-
Genome-wide sgRNA library for the chosen fungal species
-
Cas9-expressing fungal strain
-
Lentivirus production system (if applicable for sgRNA library delivery)
-
This compound
-
High-throughput sequencing platform
2. sgRNA Library Transduction/Transformation:
-
Introduce the pooled sgRNA library into the Cas9-expressing fungal strain. The method of introduction will depend on the fungal species and the library format (e.g., electroporation, viral transduction).[12][13]
-
Ensure a low multiplicity of infection (MOI) to favor one sgRNA per cell.
3. This compound Selection:
-
Culture the population of fungal cells containing the sgRNA library in the presence of a selective concentration of this compound. This concentration should be sufficient to inhibit the growth of wild-type cells.
-
Maintain the culture for a sufficient period to allow for the enrichment of resistant mutants.
-
A parallel culture without this compound should be maintained as a control.
4. Identification of Enriched sgRNAs:
-
Isolate genomic DNA from both the this compound-treated and control populations.
-
Amplify the sgRNA-encoding regions from the genomic DNA using PCR.
-
Perform high-throughput sequencing of the amplified sgRNA cassettes.
5. Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the frequency of each sgRNA in both populations.
-
Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control. These sgRNAs target genes whose knockout potentially confers resistance.
6. Hit Validation:
-
For high-priority candidate genes, individually generate knockout mutants using the targeted CRISPR-Cas9 protocol (Protocol 1).
-
Confirm the resistance phenotype of the individual knockout mutants through antifungal susceptibility testing.[14]
-
Further characterization of the validated hits can elucidate the underlying resistance mechanisms.
Experimental Workflow Diagrams
References
- 1. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Mutations in transcription factors that confer fluconazole resistance also confer reduced susceptibility to manogepix in Candida auris (Candidozyma auris), Candida albicans, Candida parapsilosis, and Candida glabrata (Nakaseomyces glabratus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. CRISPR-Based Genetic Manipulation of Candida Species: Historical Perspectives and Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR mediated genome editing of the human fungal pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted genetic changes in Candida albicans using transient CRISPR-Cas9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of the CRISPR/Cas9 System for Targeted Gene Disruption in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a marker-free mutagenesis system using CRISPR-Cas9 in the pathogenic mould Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
Application Notes and Protocols for RNA-seq Analysis of Fungal Response to Fosmanogepix Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix is a first-in-class antifungal agent that represents a significant advancement in the treatment of invasive fungal infections. It is a prodrug that is converted in the body to its active form, manogepix. The primary target of manogepix is the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transferase 1), which plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][2] These GPI anchors are essential for attaching a wide array of proteins to the fungal cell wall, which are vital for cell wall integrity, morphogenesis, and virulence.[1][2] By inhibiting Gwt1, manogepix disrupts the localization of these critical proteins, leading to a compromised cell wall and ultimately fungal cell death. This novel mechanism of action makes this compound effective against a broad spectrum of fungal pathogens, including those resistant to existing antifungal therapies.
Understanding the global transcriptional response of fungi to this compound is paramount for elucidating its full spectrum of cellular effects, identifying potential secondary targets, and uncovering mechanisms of resistance. RNA sequencing (RNA-seq) is a powerful technology for this purpose, providing a comprehensive snapshot of the fungal transcriptome in response to drug treatment.
This document provides detailed application notes and protocols for conducting an RNA-seq analysis of the fungal response to this compound treatment. While specific RNA-seq data for this compound treatment is not yet publicly available, this guide offers a comprehensive framework for such an investigation. To illustrate the data analysis and presentation, we will refer to a study on the transcriptomic response of Candida albicans to tunicamycin, a compound that, like the downstream effects of Gwt1 inhibition, induces endoplasmic reticulum (ER) stress and impacts the cell wall.[3]
Key Signaling Pathways Affected by this compound Treatment
The inhibition of GPI anchor biosynthesis by this compound is expected to trigger significant cellular stress, primarily affecting the endoplasmic reticulum (ER) and the cell wall. This will likely activate compensatory signaling pathways, including the Cell Wall Integrity (CWI) and the High Osmolarity Glycerol (HOG) pathways.
Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis Pathway
This compound's active metabolite, manogepix, directly inhibits the Gwt1 enzyme in the GPI anchor biosynthesis pathway. This pathway is essential for the post-translational modification of a large number of cell surface proteins. The disruption of this pathway leads to the accumulation of immature proteins in the ER, triggering the unfolded protein response (UPR) and compromising cell wall structure.
Cell Wall Integrity (CWI) Pathway
The CWI pathway is a critical signaling cascade that responds to cell wall stress. It is activated by various stimuli, including antifungal drugs that target the cell wall. The pathway culminates in the activation of transcription factors that regulate the expression of genes involved in cell wall synthesis and remodeling, helping the fungus to cope with the damage.
References
- 1. GitHub - jsschrepping/RNA-DESeq2: Template for DESeq2 Analysis of RNA-seq data [github.com]
- 2. Aspergillus fumigatus calcium-responsive transcription factors regulate cell wall architecture promoting stress tolerance, virulence and caspofungin resistance | PLOS Genetics [journals.plos.org]
- 3. Tunicamycin Potentiates Antifungal Drug Tolerance via Aneuploidy in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Fosmanogepix Dose-Response Curve in vitro
Introduction
Fosmanogepix is a first-in-class antifungal agent representing a significant advancement in the treatment of invasive fungal infections.[1][2] It is an N-phosphonooxymethylene prodrug that is rapidly and completely converted in vivo by systemic phosphatases to its active moiety, manogepix (MGX).[1][3] Manogepix exhibits a novel mechanism of action, targeting the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[2][4] This disruption of a critical cell wall construction pathway gives manogepix broad-spectrum activity against a wide range of yeasts and molds, including multidrug-resistant strains such as echinocandin-resistant Candida and azole-resistant Aspergillus.[1][5]
These application notes provide detailed protocols for determining the in vitro dose-response relationship of clinical fungal isolates to manogepix, the active form used for susceptibility testing. The methodologies are primarily based on the standards established by the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action: Gwt1 Inhibition Pathway
Manogepix targets and inhibits the conserved fungal enzyme Gwt1 (Glycosylphosphatidylinositol-anchored Wall protein Transfer 1).[6] This enzyme catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a critical early step in the GPI anchor biosynthesis pathway that occurs in the endoplasmic reticulum.[1][6] GPI anchors are essential for trafficking and anchoring a variety of mannoproteins to the fungal cell wall.[3][4] By inhibiting Gwt1, manogepix prevents the proper localization of these proteins, leading to pleiotropic effects including compromised cell wall integrity, defects in germ tube and biofilm formation, and ultimately, fungal cell death.[7][8][9]
Caption: The Manogepix Gwt1 inhibition pathway.
Experimental Protocols
In vitro susceptibility testing for this compound is performed using its active moiety, manogepix. The standardized broth microdilution methods outlined by the CLSI, specifically documents M27 for yeasts and M38 for filamentous fungi, are recommended for establishing a dose-response curve.[10][11][12]
Preparation of Manogepix Stock and Dilutions
-
Stock Solution: Prepare a stock solution of manogepix in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial twofold dilutions of the manogepix stock solution in RPMI-1640 broth medium to generate the desired final concentrations.[10]
Fungal Inoculum Preparation
For Yeasts (Candida spp., Cryptococcus spp.):
-
Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C.
-
Prepare a suspension of the yeast cells in sterile 0.85% saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[10]
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microdilution wells.[10]
For Filamentous Fungi (Aspergillus spp., Fusarium spp.):
-
Grow the mold on Potato Dextrose Agar at 35°C for 5-7 days or until sporulation is evident.[10]
-
Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).[10]
-
Transfer the conidial suspension to a sterile tube and let heavy particles settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant with a spectrophotometer to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL in the microdilution wells.[10]
Broth Microdilution Assay
-
Plate Setup: Use standard sterile 96-well microtiter plates.
-
Drug Addition: Dispense 100 µL of each manogepix dilution (in RPMI-1640) into the appropriate wells.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the manogepix dilutions.
-
Controls:
-
Growth Control: 100 µL of RPMI-1640 medium plus 100 µL of the inoculum (drug-free).
-
Sterility Control: 200 µL of RPMI-1640 medium (no inoculum).
-
-
Incubation: Incubate the plates at 35°C. Incubation times vary by organism:
Endpoint Determination and Interpretation
The method for determining the endpoint depends on the fungal morphology.
-
Minimum Inhibitory Concentration (MIC) for Yeasts: The MIC is the lowest concentration of manogepix that causes a significant (≥50%) reduction in turbidity compared to the growth control.[11] This is typically determined by visual inspection.
-
Minimum Effective Concentration (MEC) for Molds: For filamentous fungi, manogepix inhibits hyphal elongation but may not completely inhibit growth.[13][14] The endpoint is therefore read as the MEC, defined as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms compared to the long, filamentous hyphae in the growth control.[1][12]
Caption: Experimental workflow for in vitro susceptibility testing.
Data Presentation: In Vitro Activity of Manogepix
The following tables summarize the in vitro activity of manogepix against a range of clinically relevant fungal pathogens as reported in the literature.
Table 1: In Vitro Activity of Manogepix against Candida Species
| Species | Isolate Phenotype | Method | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
|---|---|---|---|---|---|---|
| Candida auris | N/A | CLSI M27-A3 | 0.001 - 0.25 | 0.008 | 0.03 | [10] |
| Candida auris | Fluconazole-Resistant | N/A | 0.002 - 0.063 | N/A | N/A | [4] |
| Candida spp. | Baseline Isolates (Clinical Trial) | CLSI | 0.002 - 0.03 | N/A | N/A |[8][15] |
Table 2: In Vitro Activity of Manogepix against Molds
| Species | Method | Endpoint | Range (mg/L) | GM Value (mg/L) | Reference(s) |
|---|---|---|---|---|---|
| Fusarium oxysporum Complex | CLSI M38 | MEC | ≤0.015 - 0.03 | ≤0.015 | [14][16] |
| Fusarium oxysporum Complex | CLSI M38 | MIC₅₀ | ≤0.015 - 0.125 | 0.021 | [14][16] |
| Fusarium solani Complex | CLSI M38 | MEC | ≤0.015 | N/A | [14][16] |
| Fusarium solani Complex | CLSI M38 | MIC₅₀ | ≤0.015 - 0.25 | 0.017 | [12] |
| Scedosporium spp. | N/A | MEC | 0.03 | N/A | [4][5] |
| Aspergillus calidoustus | N/A | MIC | ≤0.008 | N/A |[4] |
N/A: Not Available in the cited literature. GM: Geometric Mean.
References
- 1. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Therapeutic Potential of this compound (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis of analogs of the Gwt1 inhibitor Manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rrpress.utsa.edu [rrpress.utsa.edu]
- 13. The Antifungal Pipeline: this compound, Ibrexafungerp, Olorofim, Opelconazole, and Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Manogepix, the Active Moiety of the Investigational Agent this compound, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical safety and efficacy of novel antifungal, this compound, for the treatment of candidaemia: results from a Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Synergy Testing of Fosmanogepix with Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix is a first-in-class antifungal agent that represents a significant advancement in the treatment of invasive fungal infections.[1][2] It is a prodrug that is converted in vivo to its active moiety, manogepix.[3][4] Manogepix exhibits a novel mechanism of action by inhibiting the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1][4][5] These GPI-anchored proteins are essential for the integrity and function of the fungal cell wall.[4][5] This unique mechanism provides a broad spectrum of activity against various fungal pathogens, including strains resistant to existing antifungal classes.[1][6]
The distinct mode of action of this compound makes it a promising candidate for combination therapy. Synergy testing, the evaluation of the combined effect of two or more drugs, is a critical step in a drug development pipeline to identify drug combinations that may be more effective than monotherapy. Potential benefits of synergistic combinations include enhanced efficacy, reduced dosage of individual agents (potentially minimizing toxicity), and the prevention of resistance development.[7] This document provides a detailed protocol for testing the synergy of this compound with other antifungal agents using the checkerboard microdilution method.
Signaling Pathway of this compound (Manogepix)
Caption: Mechanism of action of manogepix, the active form of this compound.
Experimental Protocol: Checkerboard Microdilution Assay
The checkerboard assay is a widely used in vitro method to assess the interactions between two antimicrobial agents.[8][9] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials and Reagents
-
This compound (as active moiety, manogepix) powder
-
Second antifungal agent (e.g., an azole, echinocandin, or polyene)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (including quality control strains, e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Microplate reader (optional)
2. Preparation of Antifungal Stock Solutions
-
Prepare a stock solution of manogepix in DMSO at a concentration of 1.28 mg/mL.
-
Prepare a stock solution of the second antifungal agent in DMSO (or water, if soluble) at a concentration of 1.28 mg/mL.
-
Store stock solutions at -70°C until use.
3. Inoculum Preparation
-
Subculture fungal isolates on appropriate agar plates and incubate for 24 hours (for yeasts) or until adequate sporulation (for molds).
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
4. Checkerboard Plate Setup
-
In a sterile 96-well microtiter plate, add 50 µL of RPMI-1640 to all wells.
-
Create serial twofold dilutions of manogepix horizontally across the plate (e.g., from column 1 to 10).
-
Create serial twofold dilutions of the second antifungal agent vertically down the plate (e.g., from row A to G).
-
The final plate should contain a grid of wells with varying concentrations of both drugs.
-
Include a row and a column with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each agent individually.
-
Include a drug-free well for a growth control.
-
Add 50 µL of the prepared fungal inoculum to each well.
5. Incubation and Reading
-
Incubate the plates at 35°C for 24-48 hours.
-
Visually read the MICs. The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% for azoles and manogepix, and ≥90% for polyenes) compared to the drug-free growth control.
6. Data Analysis: Fractional Inhibitory Concentration Index (FICI)
The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).
The FICI is calculated as follows:
FICI = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FICI is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Workflow
Caption: Workflow for the checkerboard microdilution assay.
Data Presentation
The results of synergy testing should be summarized in a clear and concise manner. The following tables provide examples of how to present quantitative data.
Table 1: In Vitro Activity of Manogepix and Comparator Antifungals Against Candida auris
| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Manogepix | 0.015 | 0.03 | 0.008 - 0.06 |
| Anidulafungin | 0.12 | 0.25 | 0.03 - 4 |
| Fluconazole | 64 | >64 | 4 - >64 |
| Amphotericin B | 1 | 2 | 0.5 - 4 |
Data are hypothetical and for illustrative purposes.
Table 2: Synergy of Manogepix with Other Antifungals Against Aspergillus fumigatus
| Combination | MIC of Manogepix Alone (µg/mL) | MIC of Comparator Alone (µg/mL) | MIC of Manogepix in Combination (µg/mL) | MIC of Comparator in Combination (µg/mL) | FICI | Interpretation |
| Manogepix + Voriconazole | 0.03 | 1 | 0.008 | 0.25 | 0.52 | Indifference |
| Manogepix + Amphotericin B | 0.03 | 0.5 | 0.008 | 0.125 | 0.52 | Indifference |
| Manogepix + Caspofungin | 0.03 | 0.125 | 0.004 | 0.03 | 0.37 | Synergy |
Data are hypothetical and for illustrative purposes.
Conclusion
The protocol outlined in this document provides a standardized method for evaluating the synergistic potential of this compound with other antifungal agents. The checkerboard assay is a robust and reproducible method for generating quantitative data that can inform preclinical and clinical development decisions.[10] The unique mechanism of action of this compound makes it an attractive candidate for combination therapy, and further studies are warranted to explore its full potential in combating invasive fungal infections. In vivo studies have already shown promising results for the combination of this compound with liposomal amphotericin B against invasive mold infections.[11][12][13] The systematic evaluation of antifungal combinations is crucial for optimizing patient outcomes and overcoming the challenges of antifungal resistance.
References
- 1. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections [mdpi.com]
- 7. Frontiers | Exploring the Molecular Basis of Antifungal Synergies Using Genome-Wide Approaches [frontiersin.org]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. journals.asm.org [journals.asm.org]
- 12. The Combination Treatment of this compound and Liposomal Amphotericin B Is Superior to Monotherapy in Treating Experimental Invasive Mold Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Combination Treatment of this compound and Liposomal Amphotericin B Is Superior to Monotherapy in Treating Experimental Invasive Mold Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Fosmanogepix's Power Against Fungal Biofilms: In Vitro Models and Protocols
For Immediate Release
[City, State] – [Date] – In the ongoing battle against invasive fungal infections, which are increasingly complicated by antimicrobial resistance and biofilm formation, the novel antifungal agent Fosmanogepix is emerging as a promising therapeutic candidate. New application notes released today provide researchers, scientists, and drug development professionals with detailed protocols and in vitro models to effectively assess the anti-biofilm activity of this first-in-class drug.
This compound, a prodrug, is rapidly converted in the body to its active form, Manogepix.[1][2] This active molecule uniquely targets and inhibits the fungal enzyme Gwt1, which is critical for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][3] These anchors are essential for attaching key proteins to the fungal cell wall that are involved in cell wall integrity, adhesion, and the formation of biofilms—structured communities of fungal cells encased in a self-produced protective matrix.[1][4] By disrupting this process, Manogepix compromises the fungal cell wall, reduces adherence, and inhibits both the formation and maintenance of biofilms, offering a significant advantage in treating persistent fungal infections.[1][3][4]
The provided protocols detail established methods for evaluating the efficacy of this compound against fungal biofilms, including techniques for biofilm formation, treatment application, and quantification of biofilm disruption through biomass and metabolic activity assays.
Mechanism of Action of this compound
This compound's antifungal activity stems from its active moiety, Manogepix, which inhibits the Gwt1 enzyme. This inhibition disrupts the GPI anchor biosynthesis pathway, leading to a cascade of effects that ultimately compromise the fungal cell's viability and its ability to form resilient biofilms.
Quantitative Assessment of Manogepix Anti-Biofilm Activity
The following tables summarize the in vitro activity of Manogepix against fungal biofilms, providing a benchmark for interpreting results from the described assays.
Table 1: Manogepix Activity Against Candida albicans Biofilm Formation
| Parameter | Concentration (µg/mL) | Reference |
| IC₅₀ for Biofilm Formation Inhibition | 0.0044 | [4] |
| Complete Biofilm Formation Inhibition | 0.008 | [4] |
| IC₅₀ for Germ Tube Formation Inhibition | 0.0071 | [4] |
| Hyphal Growth Suppression | 0.002 | [4] |
| Hyphal and Colony Growth Inhibition | 0.008 | [4] |
Table 2: Comparative Minimum Biofilm Eradication Concentration (MBEC) of Manogepix and Other Antifungals Against Mature Candida spp. Biofilms
| Antifungal Agent | C. albicans (µg/mL) | C. auris (µg/mL) | C. parapsilosis (µg/mL) | Geometric Mean MBEC (µg/mL) | Reference |
| Manogepix (MNGX) | 4 | 8 | 4 | 5.9 | [5] |
| Ibrexafungerp (IBF) | 8 | 4 | 8 | 6.3 | [5] |
| Amphotericin B (AMB) | 2 | 2 | 2 | 2.0 | [5] |
| Rezafungin (RZF) | 32 | >128 | 128 | >80.6 | [5] |
| Caspofungin (CAS) | 128 | >128 | >128 | >128 | [5] |
MBEC is defined as the lowest concentration of the drug required to eradicate the biofilm.
Experimental Protocols
Detailed methodologies for conducting in vitro biofilm assays to evaluate the efficacy of this compound are provided below. These protocols are designed to be robust and reproducible for screening and characterizing anti-biofilm agents.
Protocol 1: In Vitro Biofilm Formation and Disruption Assay
This protocol outlines the steps for forming a fungal biofilm in a 96-well plate and subsequently treating it with this compound to assess its disruptive capabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiofilm activity of manogepix, ibrexafungerp, amphotericin B, rezafungin, and caspofungin against Candida spp. biofilms of reference and clinical strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor solubility of Fosmanogepix in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosmanogepix and encountering challenges with its poor aqueous solubility.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound solutions for in vitro and in vivo experiments.
Issue 1: Difficulty dissolving this compound in aqueous buffers.
-
Question: I am trying to dissolve this compound directly in my aqueous assay buffer (e.g., PBS, RPMI-1640), but it is not dissolving. What should I do?
-
Answer: this compound has very low aqueous solubility (approximately 0.0209 mg/mL) and will not readily dissolve in aqueous buffers alone.[1] It is necessary to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.
Issue 2: Precipitation of the compound upon dilution of the stock solution.
-
Question: I have prepared a stock solution of this compound in DMSO, but when I dilute it into my aqueous buffer for a minimum inhibitory concentration (MIC) assay, a precipitate forms. How can I prevent this?
-
Answer: Precipitation upon dilution is a common problem with poorly soluble compounds. Here are several strategies to overcome this:
-
Use of Co-solvents and Surfactants: For in vivo studies, a common approach is to use a multi-component solvent system. A suggested formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] This can be adapted for in vitro use, but it is crucial to include a vehicle control in your experiment to account for any effects of the solvents on your assay.
-
Inclusion Complexation: The use of cyclodextrins can significantly enhance the aqueous solubility of hydrophobic drugs.[3] A formulation with 10% DMSO and 90% of a 20% SBE-β-CD solution in saline has been used to achieve a concentration of ≥ 2.5 mg/mL.[2]
-
Lowering the Final Concentration: If permissible for your experiment, lowering the final desired concentration of this compound in the aqueous medium can help prevent precipitation.
-
Sonication: After diluting the stock solution, brief sonication can help to disperse the compound and aid in dissolution.[4]
-
Issue 3: Inconsistent results in biological assays.
-
Question: My experimental results with this compound are not reproducible. Could this be related to its solubility?
-
Answer: Yes, poor solubility can lead to inconsistent results. If the drug is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. To ensure consistency:
-
Visually inspect your solutions for any signs of precipitation before use.
-
Prepare fresh dilutions for each experiment from a well-dissolved stock solution.
-
Consider using one of the solubilization techniques mentioned above to ensure the compound remains in solution throughout your experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The reported water solubility of this compound is approximately 0.0209 mg/mL.[1] Its active moiety, manogepix, is also poorly soluble in water.[5]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound and its active form, manogepix.[4] For manogepix, a stock solution of 10 mg/mL in 100% DMSO is often used for in vitro susceptibility testing.[6]
Q3: Are there any established formulations to improve this compound solubility for experimental use?
A3: Yes, several formulations have been used, particularly for in vivo studies, which can be adapted for in vitro work. These typically involve a combination of solvents and excipients to enhance solubility. Refer to the data in the tables below for specific examples.
Q4: How should I prepare this compound for Minimum Inhibitory Concentration (MIC) testing?
A4: For MIC testing, it is standard to use the active moiety, manogepix. A stock solution is typically prepared in DMSO and then serially diluted in the appropriate broth medium, such as RPMI-1640.[7] It is important to ensure that the final concentration of DMSO in the assay does not exceed a level that would affect fungal growth (typically ≤1%).
Q5: What is the mechanism of action of this compound?
A5: this compound is a prodrug that is converted in vivo to its active form, manogepix.[2][8] Manogepix inhibits the fungal enzyme Gwt1, which is a key component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1][2] This disruption of GPI-anchored protein synthesis compromises the integrity of the fungal cell wall, leading to cell death.[2]
Data Presentation
Table 1: Solubility of this compound and Manogepix
| Compound | Solvent | Solubility | Reference |
| This compound | Water | 0.0209 mg/mL | [1] |
| This compound | DMSO | 5 mg/mL (with sonication and pH adjustment to 4 with HCl) | [4] |
| Manogepix | Water | Insoluble | [9] |
| Manogepix | DMSO | 72 mg/mL | [9] |
| Manogepix | Ethanol | 20 mg/mL | [9] |
Table 2: Example Formulations for Enhanced Solubility
| Compound | Formulation | Achieved Concentration | Reference |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [2] |
| Manogepix | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [3] |
| Manogepix | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [3] |
| Manogepix | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of Manogepix Stock Solution for In Vitro Susceptibility Testing
This protocol is based on standard methods for preparing stock solutions for antifungal susceptibility testing.
-
Materials:
-
Manogepix powder
-
100% Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of manogepix powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mg/mL.[6]
-
Vortex the solution until the manogepix is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Method for Enhancing this compound Solubility using a Co-Solvent System
This protocol provides a general workflow for using a co-solvent system to prepare this compound for administration.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate sterile tube, add the required volumes of each solvent one by one, ensuring each component is fully mixed before adding the next. For the formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow this order:
-
Add the volume of the this compound stock solution (to make up 10% of the final volume).
-
Add PEG300 (40% of the final volume) and mix thoroughly.
-
Add Tween-80 (5% of the final volume) and mix thoroughly.
-
Finally, add the saline (45% of the final volume) and mix until a clear solution is obtained.[2]
-
-
Visually inspect the final solution for any signs of precipitation.
-
This solution should be prepared fresh before each experiment.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for enhancing this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. selleckchem.com [selleckchem.com]
Troubleshooting Variable MIC Results for Fosmanogepix: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in Minimum Inhibitory Concentration (MIC) results observed during in vitro susceptibility testing of fosmanogepix. As this compound is a prodrug, all in vitro testing is performed with its active moiety, manogepix. Adherence to standardized protocols is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class antifungal prodrug that is converted in the body to its active form, manogepix.[1][2][3] Manogepix exerts its antifungal activity by inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[1][2][4] This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential components of the fungal cell wall.[4][5] By disrupting this pathway, manogepix compromises cell wall integrity, leading to fungal cell death.[2] This novel mechanism of action allows for activity against a broad spectrum of fungi, including strains resistant to other antifungal classes.[4]
Q2: Why is in vitro susceptibility testing performed with manogepix and not this compound?
A2: this compound is a prodrug designed to improve pharmacokinetic properties for in vivo administration. It is rapidly converted to the active compound, manogepix, by systemic phosphatases in the body.[3] Therefore, to determine the intrinsic antifungal activity against a fungal isolate in the laboratory, the active moiety, manogepix, is used for in vitro susceptibility testing.[6]
Q3: What are the appropriate endpoints for manogepix susceptibility testing?
A3: For yeasts, such as Candida species, the endpoint is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of manogepix that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control.[7] For filamentous fungi (molds) like Aspergillus species, the Minimum Effective Concentration (MEC) is the recommended endpoint. The MEC is the lowest drug concentration that leads to the growth of small, rounded, and compact hyphal forms as compared to the normal filamentous growth observed in the control well.[5]
Troubleshooting Guide for Variable MIC/MEC Results
This guide addresses common issues that may lead to inconsistent manogepix MIC or MEC values.
Q4: My manogepix MIC/MEC results are higher/lower than expected for quality control (QC) strains. What are the potential causes?
A4: Deviations in QC strain results can often be traced back to several factors:
-
Incorrect Inoculum Preparation: The density of the fungal inoculum is a critical variable. An inoculum that is too dense can lead to falsely elevated MIC/MEC values, while an overly diluted inoculum may result in falsely low readings.[8][9]
-
Improper Incubation Conditions: Variations in incubation temperature and duration can significantly impact fungal growth rates and, consequently, MIC/MEC results. Adherence to the recommended 35°C for the specified duration (e.g., 24 hours for Candida, 48-72 hours for molds) is crucial.[8][9][10]
-
Media Composition and pH: The use of non-standard or improperly prepared media can affect drug activity and fungal growth. RPMI-1640 is the standard medium for most antifungal susceptibility testing. The pH of the medium should be buffered to approximately 7.0.
-
Endpoint Reading Errors: Subjectivity in reading the MIC (≥50% growth inhibition) or MEC (abnormal morphology) can lead to inter-operator variability. For MECs, it is important to look for morphological changes rather than complete growth inhibition.
Q5: I am observing trailing growth with yeasts. How should I interpret the MIC?
A5: Trailing is the phenomenon of reduced but persistent growth of some yeast isolates at drug concentrations above the MIC. This can make endpoint determination difficult. For manogepix, as with azoles, the MIC should be read as the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth control, even if some residual growth (trailing) is present at higher concentrations. Reading at a standardized time point (e.g., 24 hours) can help minimize the impact of trailing.
Q6: There is a discrepancy in my manogepix MIC results when comparing CLSI and EUCAST methods. Why is this?
A6: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed separate standardized methods for antifungal susceptibility testing. While broadly similar, there are subtle differences in their protocols that can lead to variations in MIC values. For manogepix, it has been observed that CLSI MICs can be 1-2 fold dilutions lower than EUCAST MICs for some fungi, such as Candida auris.[11][12] It is essential to consistently use one method and its corresponding interpretive criteria.
Q7: My MEC results for filamentous fungi are difficult to read and seem inconsistent. What can I do to improve this?
A7: Reading MECs requires careful observation of fungal morphology. To improve consistency:
-
Use a Magnifying Mirror or Microscope: This can aid in visualizing the characteristic stunted, compact growth at the MEC endpoint compared to the filamentous growth in the control well.
-
Compare with Growth Control: Always compare the growth in wells containing manogepix to the drug-free growth control well. The MEC is the first concentration showing a clear morphological change.
-
Adhere to Incubation Times: Reading the plates too early or too late can affect the appearance of the fungal morphology. Follow the recommended incubation times for the specific mold being tested.
Data Presentation
Table 1: Manogepix MIC/MEC Ranges for Quality Control Strains
| Quality Control Strain | Method | Expected MIC/MEC Range (mg/L) |
| Candida parapsilosis ATCC 22019 | CLSI M27 | Within published ranges |
| Candida krusei ATCC 6258 | CLSI M27 | Within published ranges |
| Aspergillus flavus ATCC 204304 | CLSI M38 | Within published ranges |
| Aspergillus fumigatus ATCC MYA-3626 | CLSI M38 | Within published ranges |
Table 2: In Vitro Activity of Manogepix against Various Fungal Species
| Organism | Method | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC/MEC Range (mg/L) |
| Candida auris | CLSI M27-A3 | 0.008 | 0.03 | 0.001 - 0.25 |
| Candida auris | EUCAST | 0.016 | 0.03 | 0.001 - 0.125 |
| Aspergillus fumigatus | CLSI (MEC) | 0.015 | 0.03 | Not Specified |
| Fusarium solani species complex | CLSI (MEC) | 0.12 | 0.25 | 0.03 - 0.5 |
| Fusarium oxysporum species complex | CLSI (MEC) | 0.12 | 0.25 | 0.03 - 0.25 |
Experimental Protocols
CLSI Broth Microdilution Method (Adapted from M27 for Yeasts and M38 for Molds)
-
Preparation of Manogepix Stock Solution: Prepare a stock solution of manogepix in dimethyl sulfoxide (DMSO).
-
Drug Dilutions: Perform serial twofold dilutions of the manogepix stock solution in RPMI-1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate. The final DMSO concentration should not exceed 1%.
-
Inoculum Preparation:
-
Yeasts: Prepare a suspension of the yeast isolate in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
Molds: Harvest conidia from a sporulating culture on potato dextrose agar. Adjust the conidial suspension spectrophotometrically to achieve a final inoculum concentration of 0.4–5 x 10⁴ CFU/mL.
-
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the manogepix dilutions. Include a drug-free growth control well.
-
Incubation: Incubate the plates at 35°C. The incubation period is typically 24 hours for Candida spp. and 48-72 hours for filamentous fungi.
-
Reading Results:
-
MIC (Yeasts): Read visually as the lowest concentration with a ≥50% reduction in turbidity compared to the growth control.
-
MEC (Molds): Read visually as the lowest concentration that produces small, rounded, compact hyphal forms compared to the filamentous growth in the control well.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting variable MIC results.
References
- 1. Effect of increasing inoculum sizes of pathogenic filamentous fungi on MICs of antifungal agents by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of incubation temperature, inoculum size, and time of reading on broth microdilution susceptibility test results for amphotericin B fgainst Fusarium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Different Media, Incubation Times, and Temperatures for Determining the MICs of Seven Antifungal Agents against Paracoccidioides brasiliensis by Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RePub, Erasmus University Repository: Manogepix (APX001A) in Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs [repub.eur.nl]
- 12. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fosmanogepix Dosage for In Vivo Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Fosmanogepix dosage for in vivo mouse models of fungal infections.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (FMGX) is a prodrug that is rapidly converted in vivo by systemic phosphatases to its active moiety, manogepix (MGX).[1][2] Manogepix targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), which is essential for the synthesis of GPI-anchored proteins.[3][4] By inhibiting Gwt1, manogepix disrupts the trafficking and anchoring of key proteins to the fungal cell wall, compromising cell wall integrity and reducing the fungus's ability to cause infection.[2][3][4] This mechanism is distinct from other antifungal classes, providing activity against strains resistant to azoles and echinocandins.[5]
Q2: Why are the pharmacokinetics of manogepix different in mice compared to humans?
A2: Manogepix (MGX), the active form of this compound, is metabolized significantly faster in mice than in humans.[2] The half-life of manogepix in outbred mouse strains like CD-1 or ICR can be short, ranging from 0.9 to 2.75 hours.[6] In contrast, the half-life in healthy human volunteers is approximately 2.5 days.[1][6] This rapid metabolism in mice can lead to lower-than-expected drug exposure.
Q3: How can I achieve clinically relevant manogepix exposures in my mouse model?
A3: To counteract the rapid metabolism of manogepix in mice, researchers often co-administer 1-aminobenzotriazole (ABT), a non-specific cytochrome P450 (CYP) inhibitor.[2] Administering ABT (e.g., 50 mg/kg orally) approximately 2 hours before the this compound dose has been shown to be a non-toxic and effective method to increase the systemic exposure (AUC) and half-life of manogepix, achieving levels comparable to those observed in human clinical trials.[2]
Q4: Which starting dose of this compound should I use?
A4: The optimal dose depends on the infection model, fungal species, and immune status of the mice. Based on published studies, here are some recommendations:
-
For Candida infections: Doses ranging from 78 mg/kg once daily (with ABT) to 260 mg/kg twice daily (without ABT) have shown efficacy.[2][6] For C. auris, doses of 104 mg/kg and 130 mg/kg three times daily, or 260 mg/kg twice daily, significantly improved survival.[6][7][8]
-
For invasive mold infections (Aspergillus, Fusarium): Doses of 78 mg/kg and 104 mg/kg have demonstrated significant improvements in survival and reductions in fungal burden in immunosuppressed mouse models.[4][7]
Refer to the data tables below for more specific examples. It is always recommended to perform a pilot dose-ranging study for your specific experimental conditions.
Troubleshooting Guide
Problem: Low or variable manogepix plasma concentrations.
-
Possible Cause: Rapid metabolism of manogepix in mice.[2]
-
Solution: Co-administer the CYP inhibitor 1-aminobenzotriazole (ABT) 2 hours prior to this compound dosing to increase exposure and achieve levels more comparable to humans.[2] Ensure consistent timing of ABT and this compound administration across all animals.
Problem: Lack of efficacy (no reduction in fungal burden or improvement in survival) at a previously reported effective dose.
-
Possible Cause 1: Suboptimal immunosuppression regimen. The severity of neutropenia can significantly impact the efficacy of an antifungal.
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Solution 1: Verify your immunosuppression protocol. For disseminated candidiasis or aspergillosis models, a common regimen involves intraperitoneal injections of cyclophosphamide (e.g., 150-200 mg/kg at day -4 and 100-150 mg/kg at day -1) and sometimes cortisone acetate.[4][9] Ensure the timing and dosage are appropriate for your mouse strain and infection model.
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Possible Cause 2: High inoculum size. An overwhelmingly high fungal inoculum may overcome the therapeutic effect of the drug.
-
Solution 2: Review your inoculum preparation and administration. Ensure the CFU count is accurate and consistent. For disseminated Candida infections, an inoculum of 1 x 10^5 to 5 x 10^6 CFU/mouse is often used.[4][6] If mortality in the control group is too rapid, consider reducing the inoculum size.
-
Possible Cause 3: Delayed initiation of therapy. While this compound has been shown to be effective even with delayed therapy (e.g., 24 hours post-infection), the window for effective treatment can vary between models.[6][8]
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Solution 3: For initial studies, consider starting treatment earlier (e.g., 2-4 hours post-infection) to establish a baseline efficacy before moving to delayed-treatment models.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Manogepix in Mice
| This compound Dose Regimen | Co-treatment | Cmax (µg/mL) | AUC (µg·h/mL) | T½ (hours) | Mouse Model | Citation |
| 78 mg/kg p.o. (single dose) | 50 mg/kg ABT | 16.15 | 265.1 (AUC₀₋₂₄) | 15.08 | Intra-abdominal Candidiasis | [2] |
| 78 mg/kg i.p. TID | None | Not Reported | ~34 (Total Daily Exposure) | Not Reported | Uninfected, Neutropenic | [6] |
| 130 mg/kg i.p. TID | None | Not Reported | Not Reported | Not Reported | Uninfected, Neutropenic | [6] |
| 260 mg/kg i.p. BID | None | Not Reported | ~175 (Total Daily Exposure) | Not Reported | Uninfected, Neutropenic | [6] |
Abbreviations: p.o. (oral), i.p. (intraperitoneal), Cmax (maximum concentration), AUC (area under the curve), T½ (half-life), ABT (1-aminobenzotriazole), TID (three times daily), BID (twice daily).
Table 2: Efficacy of this compound in a Neutropenic Mouse Model of Candida auris Invasive Candidiasis[6][8]
| Treatment Group (7-day therapy) | Dosing Schedule | Median Survival | Survival Rate (Day 21) | Mean Kidney Fungal Burden (log₁₀ CFU/g) | Mean Brain Fungal Burden (log₁₀ CFU/g) |
| Vehicle Control | - | 5 days | 10% | 5.61 | 3.65 |
| This compound 104 mg/kg | i.p. TID | >21 days | 90% | 4.30 | 2.87 |
| This compound 130 mg/kg | i.p. TID | >21 days | 100% | 4.11 | 2.89 |
| This compound 260 mg/kg | i.p. BID | >21 days | 100% | 3.86 | 2.62 |
| Caspofungin 10 mg/kg | i.p. QD | >21 days | 100% | 3.41 | 2.45 |
*Statistically significant reduction compared to vehicle control (P < 0.05). Abbreviations: i.p. (intraperitoneal), TID (three times daily), BID (twice daily), QD (once daily).
Experimental Protocols & Workflow
A generalized workflow for assessing the efficacy of this compound in a mouse model is outlined below. Specific parameters should be optimized for each experimental goal.
Detailed Protocol: Neutropenic Mouse Model of Disseminated Candidiasis
This protocol is a composite based on methodologies described in published studies.[4][6][9]
-
Immunosuppression:
-
To induce neutropenia, administer cyclophosphamide via intraperitoneal (i.p.) injection. A common regimen is 150-200 mg/kg given 4 days prior to infection, followed by a second dose of 100-150 mg/kg one day before infection.[4]
-
For some models, particularly those for invasive aspergillosis, cortisone acetate (e.g., 500 mg/kg) may be co-administered.[9]
-
To prevent opportunistic bacterial infections, antibiotic-supplemented drinking water (e.g., Baytril 50 µg/mL) can be provided.[9]
-
-
Infection:
-
Treatment:
-
Initiate antifungal therapy at a specified time point (e.g., 24 hours post-infection).[6]
-
Administer this compound via the desired route, typically oral (p.o.) gavage or i.p. injection, at the selected dose and frequency.[2][6]
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Include a vehicle control group (e.g., D5W) and potentially a comparator drug group (e.g., caspofungin, fluconazole).[6]
-
Continue treatment for a defined period, typically 7 days.[6]
-
-
Endpoint Analysis:
-
Survival Arm: Monitor a cohort of mice daily for a set period (e.g., 21 days) and record survival.[6]
-
Fungal Burden Arm: Euthanize a separate cohort of mice at a specific time point (e.g., day 8 post-infection, 24 hours after the last dose).[6] Harvest target organs (e.g., kidneys, brain, lungs), weigh them, and homogenize in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Sabouraud Dextrose Agar) to determine the colony-forming units (CFU) per gram of tissue.[6]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Therapeutic Potential of this compound (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Delayed Therapy with this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Combination Treatment of this compound and Liposomal Amphotericin B Is Superior to Monotherapy in Treating Experimental Invasive Mold Infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Fosmanogepix In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to enhance the reproducibility of in vitro experiments involving Fosmanogepix.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its active form, Manogepix, used for in vitro testing?
A1: this compound is a first-in-class antifungal agent administered as an N-phosphonooxymethylene prodrug.[1] In vivo, it is rapidly converted by systemic phosphatases into its active moiety, manogepix (MGX).[2][3] For in vitro experiments, using manogepix directly is standard practice as the conversion mechanism is absent in culture media.[4] Manogepix targets and inhibits the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, essential components of the fungal cell wall.[4][5]
Q2: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC), and which should be used for this compound?
A2:
-
MIC: The lowest concentration of an antifungal agent that prevents any discernible growth of a microorganism. For yeasts like Candida spp., the endpoint is typically read as a significant decrease (≥50%) in growth compared to the positive control.[6]
-
MEC: The lowest drug concentration at which morphological changes (e.g., aberrant, short, or branched hyphal segments) are observed microscopically. This endpoint is used for filamentous fungi (molds) like Aspergillus spp. when treated with agents that don't completely inhibit growth but affect hyphal extension.[7][8]
For this compound (manogepix) in vitro testing, MICs are determined for yeasts, while MECs are determined for molds.[6][7]
Q3: Are there fungal species known to have high MICs or intrinsic resistance to Manogepix?
A3: Yes. While manogepix has a broad spectrum of activity, it demonstrates poor in vitro activity against Candida krusei (MIC range: 2 to >32 mg/L).[2][9] This is likely due to non-target-based mechanisms like differences in cell permeability or efflux rather than alterations in the Gwt1 target protein.[2][9] It has also shown limited activity against some Mucorales.[10][11][12]
Q4: Can resistance to Manogepix develop?
A4: Yes, the potential for reduced susceptibility exists. In one clinical study, a patient with recurrent candidemia due to C. glabrata showed a significant increase in the manogepix MIC, from 0.004 mg/L at baseline to 0.12 mg/L (a >30-fold increase) after treatment.[3][13] In vitro studies have also suggested that upregulation of efflux pumps may contribute to decreased susceptibility in some species.[14]
Troubleshooting Guide
This guide addresses common issues encountered during the in vitro susceptibility testing of manogepix.
Problem: High variability or poor reproducibility in MIC/MEC results.
This is a common challenge in antifungal susceptibility testing. The flowchart below provides a logical approach to troubleshooting inconsistent results.
Problem: MIC/MEC values differ significantly from published data.
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Check Methodology: Ensure your protocol strictly adheres to CLSI or EUCAST standards. There are key differences between the methods, and even minor deviations can alter results.[10] Approximately 98% of MIC values between CLSI and EUCAST methods show concordance, but CLSI may yield slightly higher MICs with partial inhibition, while EUCAST may show higher MICs for complete inhibition.[10]
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Verify Isolate Identity: Confirm the species of your clinical isolate. Misidentification can lead to comparisons against incorrect reference data.
-
Review Endpoint Criteria: For molds, MECs for manogepix are typically much lower than MICs. Reading a traditional MIC endpoint (complete growth inhibition) for a mold will result in erroneously high values.[7]
-
Use Quality Control Strains: Always run QC strains with known MIC/MEC ranges (e.g., C. parapsilosis ATCC 22019, A. fumigatus ATCC MYA3626) to validate your assay setup.[6]
Quantitative Data Summary
The following tables summarize the in vitro activity of manogepix against various fungal pathogens as determined by standardized CLSI and EUCAST methods.
Table 1: In Vitro Activity of Manogepix against Candida Species
| Species | Method | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |
|---|---|---|---|---|---|
| Candida albicans | CLSI | 0.008 | 0.015 | 0.002 - 0.03 | [9][15] |
| Candida glabrata | CLSI | 0.004 | 0.008 | 0.002 - 0.03 | [9][13] |
| Candida auris | CLSI | 0.008 - 0.03 | 0.016 - 0.03 | 0.001 - 0.25 | [4][16] |
| Candida tropicalis | CLSI | 0.008 | 0.015 | ≤0.002 - 0.03 | [9] |
| Candida parapsilosis | CLSI | 0.015 | 0.03 | 0.004 - 0.06 |[9] |
Table 2: In Vitro Activity of Manogepix against Molds
| Species | Method | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | MEC Range (mg/L) | Reference(s) |
|---|---|---|---|---|---|
| Aspergillus fumigatus | EUCAST | 0.06 | 0.06 | 0.015 - 0.125 | [11][12] |
| Aspergillus flavus | EUCAST | 0.03 | 0.06 | 0.015 - 0.06 | [11][12] |
| Aspergillus niger | EUCAST | 0.03 | 0.03 | 0.008 - 0.06 | [11][12] |
| Fusarium solani SC | CLSI | ≤0.015 | 0.03 | ≤0.015 - 0.03 | [7] |
| Scedosporium spp. | CLSI/EUCAST | 0.03 | 0.06 | 0.03 - 0.12 |[6][17] |
Experimental Protocols & Visualizations
Mechanism of Action: Gwt1 Inhibition
This compound exerts its antifungal effect by disrupting the fungal cell wall synthesis pathway. The active form, manogepix, specifically inhibits the Gwt1 enzyme, an inositol acyltransferase. This enzyme is essential for an early step in the GPI anchor biosynthesis pathway, which is required to attach certain mannoproteins to the cell wall.[1][18] Inhibition of Gwt1 leads to defective cell wall integrity, pleiotropic effects like reduced adherence, and ultimately, fungal cell death.[2][19]
Protocol: CLSI Broth Microdilution Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 (yeast) and M38 (mold) documents for determining manogepix MICs/MECs.[4][20]
1. Preparation of Manogepix Stock & Dilutions
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Stock Solution: Prepare a stock solution of manogepix in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.001 to 0.5 mg/L).[4] The final concentration of DMSO in the wells must not exceed 1% v/v.[4]
2. Inoculum Preparation
-
Yeasts (Candida spp.):
-
Subculture a single colony and incubate for 24 hours at 35°C.
-
Prepare a cell suspension in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).[4]
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL in the microtiter wells.[4]
-
-
Molds (Aspergillus spp., Fusarium spp.):
-
Grow the mold on a medium like Potato Dextrose Agar at 35°C for 5-7 days until sporulation is observed.[4]
-
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the conidial suspension with a spectrophotometer or hemocytometer to achieve a final inoculum of 0.4-5 x 10⁴ CFU/mL in the microtiter wells.[4]
-
3. Assay Procedure
-
Plate Setup: Use standard sterile 96-well microtiter plates.
-
Drug Addition: Add 100 µL of the twofold manogepix dilutions to the appropriate wells.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well.
-
Controls: Include a growth control well (inoculum, no drug) and a sterility control well (medium, no inoculum).
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Incubation: Incubate plates at 35°C. Incubation times vary by organism:
4. Reading Results (Endpoint Determination)
-
MIC (Yeasts): The lowest drug concentration that produces a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control.
-
MEC (Molds): The lowest drug concentration at which small, rounded, compact hyphal forms are observed compared to the long, filamentous hyphae in the growth control. This reading is performed using an inverted microscope.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Mini-Review of In Vitro Data for Candida Species, Including C. auris, Isolated during Clinical Trials of Three New Antifungals: this compound, Ibrexafungerp, and Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Optimization of the EUCAST reference broth microdilution method for echinocandin susceptibility testing of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical safety and efficacy of novel antifungal, this compound, for the treatment of candidaemia: results from a Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mini-Review of In Vitro Data for Candida Species, Including C. auris, Isolated during Clinical Trials of Three New Antifungals: this compound, Ibrexafungerp, and Rezafungin [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic Potential of this compound (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Portico [access.portico.org]
- 19. researchgate.net [researchgate.net]
- 20. rrpress.utsa.edu [rrpress.utsa.edu]
Technical Support Center: Synthesis of Fosmanogepix Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Fosmanogepix analogs. The information is based on established synthetic routes and aims to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for creating a diverse library of manogepix analogs?
A1: A common and efficient strategy involves a convergent synthesis approach utilizing advanced intermediates. This allows for the rapid exploration of analogs by modifying specific regions of the molecule in the final steps of the synthesis. Key intermediates often include a core scaffold that can be coupled with various functionalized groups to produce a wide range of analogs. For instance, a core structure containing the aminopyridine and isoxazole rings can be synthesized and then coupled with different substituted groups.[1]
Q2: What are the key advantages of using advanced intermediates in the synthesis of this compound analogs?
A2: The use of advanced intermediates significantly accelerates the drug discovery process by allowing for the late-stage diversification of molecular structures.[1] This approach, often referred to as a "rapid analoging" strategy, enables the synthesis of a large number of compounds from a common precursor, which is more efficient than a linear synthesis for each new analog.[1]
Q3: How is the prodrug moiety of this compound typically introduced?
A3: this compound is a phosphonooxymethyl prodrug of manogepix.[2][3][4] The prodrug is designed to be rapidly and completely metabolized by systemic phosphatases to release the active moiety, manogepix.[2] The introduction of the N-phosphonooxymethylene group is a critical step in the synthesis of this compound itself, though the synthesis of analogs often focuses on modifications of the active manogepix core.
Troubleshooting Guide
Problem 1: Low Yield in Suzuki Coupling Reaction
Question: We are experiencing low yields during the Suzuki coupling step to connect the core scaffold with a substituted aryl group. What are the potential causes and how can we troubleshoot this?
Answer: Low yields in Suzuki coupling reactions are a common issue and can stem from several factors. Here are some troubleshooting steps:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. If you are using a standard catalyst, consider screening other catalysts and ligands that are known to be more effective for your specific substrates.
-
Base and Solvent: The base and solvent system can significantly impact the reaction efficiency. Ensure the base is sufficiently strong and soluble in the chosen solvent. Common bases include carbonates, phosphates, and hydroxides. Aprotic polar solvents like DME or THF are often used.
-
Reaction Temperature: The reaction may require optimization of the temperature. If the reaction is sluggish, a moderate increase in temperature might improve the rate and yield. However, excessive heat can lead to catalyst decomposition and side reactions.
-
Purity of Reagents: Ensure that your boronic acid/ester and aryl halide are pure. Impurities can poison the catalyst. Boronic acids, in particular, can be prone to decomposition.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
Problem 2: Difficulty in Isoxazole Ring Formation
Question: We are facing challenges with the formation of the isoxazole ring, leading to a mixture of products and low yield of the desired regioisomer. How can we improve the regioselectivity and overall yield?
Answer: The formation of substituted isoxazoles can indeed be challenging, with regioselectivity being a key concern. Consider the following:
-
Reaction Conditions: The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a common method for isoxazole synthesis. The pH of the reaction medium can influence the regioselectivity. Experiment with different pH conditions to favor the desired isomer.
-
Protecting Groups: The use of appropriate protecting groups on other functional groups in the molecule can prevent side reactions and improve the yield of the desired product.
-
Alternative Synthetic Routes: If direct condensation is problematic, consider alternative routes to the isoxazole ring, such as cycloaddition reactions.
Problem 3: Challenges in Purification of Final Analogs
Question: The purification of our final manogepix analogs by chromatography is proving difficult, with poor separation of the product from byproducts. What strategies can we employ for better purification?
Answer: Purification can be a significant bottleneck, especially with structurally similar byproducts. Here are some suggestions:
-
Chromatography Optimization:
-
Column Choice: Experiment with different stationary phases (e.g., silica gel, alumina, or reversed-phase).
-
Solvent System: Perform a thorough screen of different solvent systems (eluent) to improve the separation (resolution) of your target compound from impurities. A gradient elution might be more effective than an isocratic one.
-
-
Crystallization: If the analog is a solid, crystallization can be a highly effective purification method. Screen various solvents and solvent mixtures to induce crystallization.
-
Alternative Purification Techniques: Consider other techniques such as preparative HPLC if standard column chromatography is insufficient.
Experimental Protocols & Data
General Synthetic Workflow for Manogepix Analogs
The synthesis of manogepix analogs often follows a convergent route, as illustrated in the diagram below. This involves the synthesis of key intermediates which are then coupled to generate the final compounds.[1]
Caption: General synthetic workflow for manogepix analogs.
Quantitative Data from Analog Synthesis
The following table summarizes representative data for the in vitro activity of synthesized manogepix analogs against Cryptococcus species.
| Compound | C. neoformans MIC (µg/mL) | C. gattii MIC (µg/mL) |
| Manogepix | 0.25 | 0.125 |
| Analog A | ≤0.016 | ≤0.016 |
| Analog B | ≤0.016 | ≤0.016 |
| Analog C | ≤0.016 | ≤0.016 |
MIC: Minimum Inhibitory Concentration. Data extracted from a study that synthesized over 300 analogs.[1][5]
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common synthetic challenges.
Caption: Troubleshooting logic for synthesis challenges.
References
- 1. Synthesis of analogs of the Gwt1 inhibitor Manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Pharmacokinetics of Intravenous and Oral this compound, a First-in-Class Antifungal Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of analogs of the Gwt1 inhibitor manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fosmanogepix Administration in Rabbit Models of Infection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing rabbit models to investigate the efficacy and pharmacokinetics of fosmanogepix.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in rabbit models?
A1: this compound is a prodrug of manogepix and is effectively administered orally in rabbit models.[1][2][3][4] Studies have demonstrated successful outcomes using oral administration to achieve systemic exposure to the active moiety, manogepix.[1][2][3][4]
Q2: What are the typical oral dosage regimens for this compound in rabbits?
A2: Researchers have successfully used twice-daily (BID) oral dosing regimens. Common dosages investigated include 25 mg/kg, 50 mg/kg, and 100 mg/kg administered twice daily.[1][2][3][5]
Q3: How is this compound converted to its active form, manogepix?
A3: this compound is an N-phosphonooxymethylene prodrug. Following administration, it is rapidly and completely metabolized by systemic phosphatases into its active form, manogepix.[6]
Q4: What is the mechanism of action of manogepix?
A4: Manogepix is a first-in-class antifungal agent that inhibits the fungal enzyme Gwt1.[7][8][9] Gwt1 is a key enzyme in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway, which is crucial for the proper localization and function of certain proteins essential for the fungal cell wall integrity and virulence.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low plasma concentrations of manogepix | - Improper oral administration: The full dose may not have been successfully administered. - Gastrointestinal absorption issues: While this compound generally has high oral bioavailability, individual animal variability could play a role.[6][10] | - Refine administration technique: Ensure the entire dose is delivered and swallowed. Consider using appropriate oral gavage techniques. - Check vehicle formulation: Ensure the drug is properly solubilized or suspended in the vehicle used for administration. - Assess animal health: Underlying gastrointestinal issues could affect drug absorption. Monitor animals for any signs of distress. |
| High variability in pharmacokinetic (PK) data | - Inconsistent dosing times: Variations in the timing of dose administration can lead to variability in plasma concentrations. - Differences in food and water intake: Food can sometimes affect the absorption of orally administered drugs. - Individual animal metabolism differences: Biological variability is inherent in animal studies. | - Standardize procedures: Administer doses at the same time each day. Standardize the feeding schedule relative to drug administration. - Increase sample size: A larger number of animals per group can help to account for individual variability and provide more robust data.[1] |
| Unexpected adverse events or toxicity | - Dose-related toxicity: Although generally well-tolerated in studies, very high doses could potentially lead to adverse effects. - Underlying health conditions in animals: Pre-existing conditions could make animals more susceptible to adverse effects. | - Review dosage calculations: Double-check all dosage calculations to ensure accuracy. - Monitor animal health closely: Conduct regular health checks, including monitoring weight, behavior, and clinical signs. Perform baseline and periodic blood chemistry panels to monitor organ function (e.g., kidney and liver function).[5][11] |
| Lack of efficacy (no reduction in fungal burden) | - Sub-therapeutic dosing: The administered dose may be too low to achieve effective concentrations at the site of infection. - Drug-resistant fungal strain: The infecting organism may have intrinsic or developed resistance to manogepix. - Infection model severity: The initial inoculum size or the virulence of the fungal strain may be too high for the tested drug concentrations to be effective. | - Dose-escalation study: Consider testing higher doses of this compound, as studies have shown a dose-dependent effect on fungal burden reduction.[1][2][5] - In vitro susceptibility testing: Confirm the susceptibility of the fungal strain to manogepix before in vivo experiments. - Optimize infection model: Review the inoculum size and infection protocol to ensure it is appropriate for testing the efficacy of the antifungal agent. |
Data Presentation
Table 1: Plasma Pharmacokinetics of Manogepix in Rabbits After Oral Administration of this compound
| This compound Dose (mg/kg BID) | Cmax (μg/mL) | AUC0–12 (μg·h/mL) |
| 25 | 3.96 ± 0.41 | 15.8 ± 3.1 |
| 50 | 4.14 ± 1.1 | 30.8 ± 5.0 |
| 100 | 11.5 ± 1.1 | 95.9 ± 14 |
| Data are presented as mean ± SEM.[1][2][4] |
Table 2: Efficacy of this compound in Reducing Candida albicans Burden in a Rabbit Model of Endophthalmitis
| Treatment Group | Fungal Burden in Vitreous (log10 CFU/g) Reduction vs. Control | Fungal Burden in Choroid (log10 CFU/g) Reduction vs. Control |
| This compound 25 mg/kg BID | >1 | >1 |
| This compound 50 mg/kg BID | >1 | >1 |
| This compound 100 mg/kg BID | >2 | >2 |
| Data represent the significant reduction in fungal burden compared to the untreated control group.[1][5] |
Table 3: Safety Parameters in Rabbits Treated with this compound
| Treatment Group | Change in Serum Creatinine vs. Control | Change in Serum Urea Nitrogen vs. Control | Change in Hepatic Transaminases (ALT, AST) vs. Control |
| This compound 25 mg/kg BID | Significant Decrease | Significant Decrease | No Significant Increase |
| This compound 50 mg/kg BID | Significant Decrease | Significant Decrease | No Significant Increase |
| This compound 100 mg/kg BID | No Significant Difference | Significant Decrease | No Significant Increase |
| Untreated infected control rabbits showed significant increases in serum creatinine and hepatic transaminases.[5][11] |
Experimental Protocols
1. Rabbit Model of Candida Endophthalmitis and Hematogenous Meningoencephalitis
-
Animal Model: Non-neutropenic rabbits are used for this model.
-
Catheterization: To facilitate repeated blood sampling and intravenous injections, a Silastic central venous catheter is surgically placed under general anesthesia at least 72 hours before the study.[2][3]
-
Inoculation:
-
A clinical isolate of Candida albicans is prepared to the desired concentration.
-
Rabbits are inoculated via the marginal ear vein to induce a disseminated infection, including endophthalmitis and meningoencephalitis.
-
-
Treatment:
-
Monitoring and Sample Collection:
-
Animals are monitored daily for clinical signs of infection and humane endpoints.
-
Blood samples for pharmacokinetic analysis are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 12 hours) after the 11th dose on day 6 of therapy.[2]
-
At the end of the study, animals are euthanized, and tissues (e.g., vitreous humor, choroid, brain, meninges) are collected for fungal burden analysis.
-
2. Pharmacokinetic Analysis
-
Sample Processing: Blood samples are collected in K2 EDTA tubes, and plasma is separated by centrifugation and stored at -80°C until analysis.[2]
-
Drug Quantification: Manogepix concentrations in plasma and tissue homogenates are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including Cmax (maximum concentration) and AUC (area under the concentration-time curve), are calculated using appropriate software.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Efficacy and Pharmacokinetics of this compound (APX001) in the Treatment of Candida Endophthalmitis and Hematogenous Meningoencephalitis in Nonneutropenic Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Pharmacokinetics of this compound (APX001) in the Treatment of Candida Endophthalmitis and Hematogenous Meningoencephalitis in Nonneutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fosmanogepix vs. Echinocandins: A Comparative Efficacy Analysis Against Candida auris
For Researchers, Scientists, and Drug Development Professionals
Candida auris, a multidrug-resistant yeast, presents a significant global health threat. This guide provides a detailed comparison of the efficacy of a novel antifungal agent, fosmanogepix, against the current first-line treatment, echinocandins, for infections caused by C. auris. The information presented herein is collated from various in vitro and in vivo studies to support research and development efforts in mycology.
In Vitro Susceptibility
The in vitro activity of an antifungal agent is a critical indicator of its potential clinical efficacy. This is typically measured by the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Comparative MIC Data
Manogepix, the active moiety of this compound, has demonstrated potent in vitro activity against a large number of C. auris isolates, including those resistant to other antifungal classes.[1] The tables below summarize the MIC values for manogepix and various echinocandins against C. auris.
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| Manogepix | ≤0.002 - 0.03 | 0.03 | 0.125 | 0.013 | [2] |
| Manogepix | 0.004 - 0.06 | 0.03 | 0.03 | - | [1] |
| Manogepix (against pan-resistant isolates) | 0.008 - 0.015 | - | - | - | [1] |
| Caspofungin | 0.06 - 0.5 | 0.25 | 0.5 | - | [2] |
| Caspofungin | - | 0.25 | 8.0 | - | [3] |
| Anidulafungin | - | 0.25 | 0.5 | - | [3] |
| Micafungin | - | 0.125 | 0.5 | - | [3] |
MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the isolates, respectively.
Studies have consistently shown that manogepix is significantly more potent in vitro against C. auris than echinocandins, with MIC values that are 8- to 32-fold lower.[1]
In Vivo Efficacy
In vivo studies in animal models are crucial for evaluating the therapeutic potential of an antifungal agent in a living organism.
Murine Model of Invasive Candidiasis
A common model to test antifungal efficacy is the neutropenic murine model of disseminated C. auris infection. In these studies, mice are immunosuppressed and then infected intravenously with a clinical isolate of C. auris. Treatment with the antifungal agent is initiated, and outcomes such as survival and fungal burden in organs (e.g., kidneys, brain) are assessed.
| Treatment Group | Dosage | Median Survival (days) | Fungal Burden Reduction (Kidney) | Fungal Burden Reduction (Brain) | Reference |
| Placebo | - | 5 | - | - | [4] |
| This compound | 104 mg/kg TID | >21 | Significant | Significant | [5] |
| This compound | 130 mg/kg TID | >21 | Significant | Significant | [5] |
| This compound | 260 mg/kg BID | >21 | Significant | Significant | [5] |
| Caspofungin | 10 mg/kg QD | >21 | Significant | Significant | [5] |
| Fluconazole | 20 mg/kg QD | No improvement | No reduction | No reduction | [5] |
Both this compound and caspofungin significantly improved survival and reduced the fungal burden in the kidneys and brains of infected mice compared to the placebo group.[5] Notably, this compound was effective even when therapy was delayed by 24 hours post-infection.[2][5] Another study also demonstrated that this compound improved survival over the echinocandin anidulafungin in a disseminated C. auris infection model in immunocompromised mice.[6]
Mechanisms of Action
The distinct mechanisms of action of this compound and echinocandins are key to understanding their efficacy profiles.
This compound: Inhibition of GPI Anchor Biosynthesis
This compound is a prodrug that is rapidly converted in vivo to its active form, manogepix.[7][8] Manogepix targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[4][7] This enzyme plays a crucial role in the early steps of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1] Inhibition of Gwt1 disrupts the proper localization of essential mannoproteins to the fungal cell wall, leading to compromised cell wall integrity, defects in fungal growth, and inhibition of biofilm formation.[1]
Mechanism of action of this compound against Candida auris.
Echinocandins: Inhibition of β-(1,3)-D-glucan Synthesis
Echinocandins, such as caspofungin, micafungin, and anidulafungin, target the fungal cell wall by a different mechanism. They non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is encoded by the FKS genes.[9][10] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that provides structural integrity.[10][11] By inhibiting its synthesis, echinocandins disrupt the cell wall, leading to osmotic instability and fungal cell death.[10]
Mechanism of action of echinocandins against Candida auris.
Experimental Protocols
The following provides a general overview of the methodologies used in the cited studies for determining antifungal susceptibility.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method is a standardized protocol for antifungal susceptibility testing of yeasts.[12]
Key Steps:
-
Isolate Preparation: C. auris isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension of the yeast is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized inoculum density (0.5 to 2.5 x 10³ cells/mL).[12]
-
Antifungal Agent Preparation: The antifungal agents (this compound, echinocandins) are prepared in a series of twofold dilutions in 96-well microtiter plates containing RPMI 1640 medium.[12]
-
Inoculation and Incubation: Each well is inoculated with the standardized yeast suspension. The plates are then incubated at 35°C for 24 hours.[12]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.
General experimental workflow for MIC determination.
Conclusion
This compound demonstrates superior in vitro potency against Candida auris compared to echinocandins, including against multidrug-resistant and pan-resistant isolates.[1] This potent in vitro activity translates to significant in vivo efficacy in murine models of invasive candidiasis, where this compound shows comparable or improved outcomes relative to echinocandins.[2][6] The novel mechanism of action of this compound, targeting the Gwt1 enzyme in the GPI anchor biosynthesis pathway, provides a valuable alternative to the echinocandins, which inhibit β-(1,3)-D-glucan synthesis.[1][10] The continued clinical development of this compound is warranted, as it holds promise as a new therapeutic option for the challenging infections caused by C. auris.[1][7]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Efficacy of Delayed Therapy with this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacies of the three echinocandins for Candida auris candidemia: real world evidence from a tertiary centre in India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Delayed Therapy with this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Efficacy and Safety of a Novel Antifungal, this compound, in Patients with Candidemia Caused by Candida auris: Results from a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Echinocandins as Biotechnological Tools for Treating Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cidara.com [cidara.com]
A Comparative Analysis of Fosmanogepix and Azoles in the Treatment of Aspergillosis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics for invasive aspergillosis, the emergence of novel agents challenges the long-standing reign of azoles. This guide provides a detailed comparative analysis of fosmanogepix, a first-in-class antifungal, and the established azole class of drugs. We delve into their distinct mechanisms of action, comparative efficacy supported by experimental data, and the methodologies behind these findings.
Executive Summary
This compound, a prodrug of manogepix, presents a novel mechanism of action by inhibiting the fungal enzyme Gwt1, crucial for cell wall integrity. This confers a broad spectrum of activity, notably against azole-resistant Aspergillus species.[1][2] Azoles, the current standard of care, function by inhibiting lanosterol 14-α-demethylase in the ergosterol biosynthesis pathway, a vital component of the fungal cell membrane.[3][4][5] However, their efficacy is increasingly threatened by the rise of resistance.[6] This guide will explore the preclinical and clinical data available for this compound and provide a comparative perspective against azoles.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and azoles lies in their cellular targets.
This compound: The active moiety, manogepix, inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[7][8] This enzyme is a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, which is essential for attaching proteins to the fungal cell wall.[1][9] By disrupting this process, manogepix compromises the structural integrity of the fungal cell wall, leading to cell death.[8][10] This unique mechanism of action is a key advantage, as it is effective against fungal strains that have developed resistance to other antifungal classes, including azoles.[1][2]
Azoles: This class of drugs, including voriconazole, isavuconazole, and posaconazole, targets the ergosterol biosynthesis pathway.[3][5] Specifically, they inhibit the cytochrome P450-dependent enzyme lanosterol 14-α-demethylase (encoded by the cyp51A and cyp51B genes in Aspergillus fumigatus), which is responsible for converting lanosterol to ergosterol.[11][12] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function.[5][13] Inhibition of its synthesis leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the cell membrane and inhibiting fungal growth.[13][14]
Comparative In Vitro Activity
Quantitative data from in vitro susceptibility testing highlights the potency of manogepix, the active form of this compound, against various Aspergillus species, including those resistant to azoles.
| Antifungal Agent | Aspergillus Species | MIC/MEC Range (µg/mL) | MIC/MEC50 (µg/mL) | MIC/MEC90 (µg/mL) |
| Manogepix | A. fumigatus | ≤0.008–0.06 | 0.015 | 0.03 |
| A. flavus | ≤0.008–0.03 | 0.015 | 0.015 | |
| A. niger | ≤0.008–0.03 | 0.015 | 0.03 | |
| A. terreus | ≤0.008–0.03 | 0.015 | 0.03 | |
| Azole-resistant A. fumigatus | Not specified | Not specified | Not specified | |
| Voriconazole | A. fumigatus | 0.12–>8 | 0.5 | 1 |
| A. flavus | 0.25–2 | 0.5 | 1 | |
| A. niger | 0.5–2 | 1 | 2 | |
| A. terreus | 0.25–2 | 0.5 | 1 | |
| Isavuconazole | A. fumigatus | 0.25–>8 | 1 | 2 |
| A. flavus | 0.5–2 | 1 | 1 | |
| A. niger | 1–4 | 1 | 2 | |
| A. terreus | 0.5–2 | 1 | 1 | |
| Posaconazole | A. fumigatus | ≤0.03–>8 | 0.12 | 0.25 |
| A. flavus | 0.06–0.5 | 0.12 | 0.25 | |
| A. niger | 0.12–1 | 0.5 | 0.5 | |
| A. terreus | 0.12–1 | 0.25 | 0.5 |
Data compiled from multiple sources. MIC (Minimum Inhibitory Concentration) and MEC (Minimum Effective Concentration) values can vary based on testing methodology.
Manogepix has demonstrated notable efficacy against highly resistant molds, including specific strains of Aspergillus.[15] For instance, against Aspergillus calidoustus, a species known for azole resistance, this compound displayed a low MIC of ≤0.008 μg/mL.[15][16]
In Vivo Efficacy: Preclinical Models
Animal models of invasive aspergillosis have demonstrated the in vivo efficacy of this compound.
| Animal Model | Fungal Strain | This compound Treatment Regimen | Comparator | Key Findings |
| Murine model of pulmonary aspergillosis | A. fumigatus | Not specified | Not specified | Improved survival rates and reduced fungal burden in the lungs.[17][18] |
| Murine model of disseminated aspergillosis | A. fumigatus | Not specified | Not specified | Reduced fungal burden in the kidney and brain.[17] |
| Murine model of invasive pulmonary aspergillosis | Not specified | This compound + Liposomal Amphotericin B | Monotherapy with either drug | Combination therapy was superior to monotherapy in prolonging survival and reducing tissue fungal burden.[18] |
These preclinical studies highlight the potential of this compound in treating invasive aspergillosis, including its synergistic effects when combined with other antifungal agents.
Clinical Trials: this compound in Aspergillosis
This compound is currently being evaluated in clinical trials for the treatment of invasive fungal infections, including aspergillosis.
| Trial Identifier | Phase | Study Title | Patient Population | Key Objectives | Status |
| NCT04240886 | 2 | A Phase 2, Open-Label Study of this compound for the Treatment of Invasive Mold Diseases (AEGIS) | Adults with invasive mold diseases caused by Aspergillus spp. and rare molds with limited treatment options. | To evaluate the efficacy and safety of this compound. | Ongoing.[17][19] |
| Not specified | 3 | A Phase 3 Efficacy and Safety Study of this compound for the Treatment of Adult Patients With Invasive Mold Infections | Adult patients with proven or probable invasive mold infection caused by Aspergillus spp. (with limited treatment options), Fusarium spp., Lomentospora prolificans, Mucorales fungi, or other multi-drug resistant molds. | To evaluate the efficacy and safety of this compound compared to best available therapy. | Recruiting.[20] |
A phase 2, open-label study (AEGIS) evaluated the efficacy and safety of this compound in treating invasive mold diseases.[17] In this study, the 42-day mortality rate for patients treated with this compound was 25%, which was lower than a predefined historical estimate of 45% for treatment with amphotericin B.[21]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the methodologies used to evaluate these antifungal agents, the following diagrams are provided.
Caption: Mechanism of action of this compound targeting the Gwt1 enzyme.
Caption: Mechanism of action of azoles targeting the ergosterol biosynthesis pathway.
Experimental Protocols
In Vitro Susceptibility Testing:
Antifungal susceptibility testing is typically performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method for filamentous fungi.
-
Isolate Preparation: Aspergillus isolates are cultured on potato dextrose agar to obtain conidia. Conidial suspensions are prepared in sterile saline with 0.05% Tween 80 and adjusted to a specific concentration using a spectrophotometer.
-
Drug Preparation: Antifungal agents are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in RPMI 1640 medium to achieve the final desired concentrations in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plates. The plates are then incubated at 35°C for 48 to 72 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) for azoles is determined as the lowest drug concentration that causes a prominent decrease in turbidity compared to the growth control well. For manogepix, the Minimum Effective Concentration (MEC) is often used, defined as the lowest drug concentration at which short, aberrant, branched hyphae are observed.
Murine Model of Invasive Pulmonary Aspergillosis:
-
Immunosuppression: Mice (e.g., BALB/c) are immunosuppressed with cyclophosphamide and cortisone acetate administered intraperitoneally on specific days before and after infection to induce neutropenia.
-
Infection: Mice are anesthetized and intranasally inoculated with a suspension of Aspergillus fumigatus conidia.
-
Treatment: Treatment with this compound (administered orally or intravenously) or a comparator azole begins at a specified time point post-infection and continues for a defined duration. A control group receives a vehicle.
-
Outcome Measures: The primary endpoint is typically survival over a period of 21 days. Secondary endpoints may include fungal burden in the lungs and other organs, determined by quantitative PCR or colony-forming unit (CFU) counts, and histopathological examination of tissues.[18]
Conclusion
This compound represents a significant advancement in the fight against invasive aspergillosis, particularly in the context of rising azole resistance. Its novel mechanism of action, potent in vitro activity against a broad range of Aspergillus species (including resistant strains), and promising in vivo and early clinical data position it as a valuable future therapeutic option.[2][15] While azoles will likely remain a cornerstone of antifungal therapy, the unique attributes of this compound address a critical unmet medical need. Further clinical trial data are eagerly awaited to fully elucidate its role in the clinical management of invasive aspergillosis.
References
- 1. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 6. ovid.com [ovid.com]
- 7. benchchem.com [benchchem.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Portico [access.portico.org]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. pharmacyfreak.com [pharmacyfreak.com]
- 14. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 15. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. academic.oup.com [academic.oup.com]
- 18. The Combination Treatment of this compound and Liposomal Amphotericin B Is Superior to Monotherapy in Treating Experimental Invasive Mold Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Antifungal Pipeline: this compound, Ibrexafungerp, Olorofim, Opelconazole, and Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Phase 3 Efficacy and Safety Study of this compound for the Treatment of Adult Patients With Invasive Mold Infections. [ctv.veeva.com]
- 21. jwatch.org [jwatch.org]
Head-to-head in vivo comparison of Fosmanogepix and amphotericin B
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antifungal therapeutics, the emergence of novel agents is critical to address the challenges of invasive fungal infections, particularly with the rise of drug-resistant strains. This guide provides a detailed, data-driven comparison of the in vivo efficacy of Fosmanogepix, a first-in-class antifungal agent, and Amphotericin B, a long-standing polyene antifungal. The following sections present a head-to-head analysis based on preclinical data from murine models of invasive mold and yeast infections, offering insights into their comparative performance.
Mechanisms of Action: Two Distinct Approaches to Fungal Eradication
This compound and Amphotericin B employ fundamentally different mechanisms to combat fungal pathogens.
This compound: This novel agent is a prodrug that is rapidly converted in vivo to its active moiety, manogepix. Manogepix uniquely targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[1][2][3] Gwt1 is a critical component in the biosynthesis pathway of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching a wide array of proteins to the fungal cell wall.[1][2][3] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell death.[1][2][3]
Amphotericin B: As a member of the polyene class, Amphotericin B's mechanism of action relies on its high affinity for ergosterol, a primary sterol in the fungal cell membrane.[4][5] It binds to ergosterol, leading to the formation of pores or channels in the membrane.[4][5] This disruption of membrane integrity results in the leakage of essential intracellular components, such as ions, ultimately causing fungal cell death.[4][5]
Diagram of this compound's Mechanism of Action
Caption: Mechanism of action for this compound.
Diagram of Amphotericin B's Mechanism of Action
Caption: Mechanism of action for Amphotericin B.
In Vivo Efficacy: Head-to-Head Comparison in Murine Models
A pivotal preclinical study by Gebremariam and colleagues in 2022 provided a direct in vivo comparison of this compound and liposomal Amphotericin B (L-AMB) in murine models of invasive pulmonary aspergillosis, invasive mucormycosis, and disseminated fusariosis.[2][6][7]
Invasive Mold Infections
Data Presentation: Survival Outcomes
| Fungal Pathogen | Treatment Group | Survival Rate (Day 21) | Median Survival Time (Days) |
| Aspergillus fumigatus | Placebo | 0% | 7 |
| This compound (78 mg/kg) | 25% | 10 | |
| L-AMB (5 mg/kg) | 25% | 8.5 | |
| Rhizopus arrhizus | Placebo | 5% | 6.5 |
| This compound (78 mg/kg) | 30% | 11.5 | |
| L-AMB (10 mg/kg) | 35% | 13 | |
| Fusarium solani | Placebo | 0% | Not Reported |
| This compound (78 mg/kg) | 20% | Not Reported | |
| L-AMB (10 mg/kg) | 25% | Not Reported |
Data extracted from Gebremariam et al., 2022.[2][6][7]
Data Presentation: Fungal Burden Reduction
While the 2022 study by Gebremariam et al. emphasized that the combination of this compound and L-AMB was superior in reducing fungal burden compared to either monotherapy, specific quantitative data for the monotherapy arms was not detailed in the primary publication.[2][4][6][7] However, the study noted that histopathological examination of the lungs of mice treated with this compound monotherapy showed a marked reduction in fungal lesions compared to the placebo group.[4]
Invasive Candidiasis
As of the latest available data, no direct head-to-head in vivo comparative studies between this compound and Amphotericin B for the treatment of invasive candidiasis have been published. However, independent studies have demonstrated the in vivo efficacy of this compound against Candida auris. In a neutropenic mouse model of disseminated C. auris infection, this compound demonstrated a significant dose-dependent improvement in survival and a marked reduction in fungal burden in the kidneys and brain.[1][8]
Experimental Protocols
The following outlines the methodologies employed in the key comparative in vivo studies.
Diagram of a General Experimental Workflow for Murine Models of Invasive Fungal Infections
References
- 1. Efficacy of Delayed Therapy with this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Combination Treatment of this compound and Liposomal Amphotericin B Is Superior to Monotherapy in Treating Experimental Invasive Mold Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic Potential of this compound (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Combination Treatment of this compound and Liposomal Amphotericin B Is Superior to Monotherapy in Treating Experimental Invasive Mold Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating the Gwt1 Inhibitory Activity of Fosmanogepix in Clinical Isolates: A Comparative Guide
Fosmanogepix, a first-in-class antifungal agent, presents a novel mechanism of action by inhibiting the fungal enzyme Gwt1, a crucial component in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[1][2][3][4] This guide provides a comparative overview of the Gwt1 inhibitory activity of this compound's active moiety, manogepix, against various clinical fungal isolates, supported by experimental data and detailed protocols.
This compound is a prodrug that is rapidly converted in vivo to its active form, manogepix.[1][3][5] Manogepix targets and inhibits the Gwt1 enzyme, which is essential for the inositol acylation step in the GPI-anchor biosynthesis pathway.[1][4][6] This disruption of GPI anchor formation prevents the proper localization of key proteins to the fungal cell wall, leading to compromised cell integrity, inhibited growth, and reduced virulence.[1][6] This unique mechanism of action provides potent activity against a broad spectrum of yeasts and molds, including strains resistant to other antifungal classes like azoles and echinocandins.[1][4]
Comparative In Vitro Activity of Manogepix
The following tables summarize the in vitro activity of manogepix against a range of clinically relevant fungal isolates. The data is presented as Minimum Inhibitory Concentration (MIC) for yeasts and Minimum Effective Concentration (MEC) for molds, which is the lowest concentration of the drug that causes abnormal fungal growth.
| Organism | No. of Isolates | Drug | MIC/MEC50 (mg/L) | MIC/MEC90 (mg/L) | MIC/MEC Range (mg/L) | Reference |
| Candida auris | 200 (NY Outbreak) | Manogepix | 0.03 | 0.03 | 0.004 - 0.06 | [7] |
| Candida auris | 9 (South Africa) | Manogepix | - | - | 0.008 - 0.015 | [8] |
| Candida spp. (baseline isolates from Phase 2 trial) | 20 | Manogepix | - | - | 0.002 - 0.03 | [5] |
| Fusarium solani species complex (FSSC) | - | Manogepix | ≤0.015 - 0.25 (MIC50) | - | - | [9] |
| Fusarium oxysporum species complex (FOSC) | 49 | Manogepix | ≤0.015 (MEC) | - | ≤0.015 - 0.03 (MEC) | [9] |
Experimental Protocols
The in vitro susceptibility of fungal isolates to manogepix is determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Preparation of Manogepix Solutions
-
Stock Solution: Manogepix is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: The stock solution is then serially diluted in RPMI 1640 medium (with MOPS buffer, without bicarbonate) to achieve the final desired concentrations for the assay.[9]
Inoculum Preparation
-
Yeasts (Candida spp.):
-
Grow yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours.
-
Prepare a suspension of the yeast cells in sterile saline.
-
Adjust the suspension spectrophotometrically to a cell density equivalent to a 0.5 McFarland standard.
-
Dilute the adjusted suspension in RPMI 1640 medium to obtain a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[10]
-
-
Molds (Aspergillus spp., Fusarium spp.):
-
Grow mold isolates on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days until adequate sporulation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Transfer the conidial suspension to a sterile tube and allow larger particles to settle.
-
Adjust the conidial suspension to the desired concentration using a hemocytometer.[10]
-
Broth Microdilution Assay
-
Plate Setup: Dispense 100 µL of the serially diluted manogepix solutions into the wells of a 96-well microtiter plate.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well.
-
Controls: Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubation:
-
Reading Results:
-
MIC (for yeasts): The lowest concentration of manogepix that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined visually or spectrophotometrically.
-
MEC (for molds): The lowest concentration of manogepix that leads to the growth of abnormal, branched, and stunted hyphae, as observed microscopically.[11]
-
Visualizing the Mechanism and Workflow
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Mechanism of this compound (Manogepix) action via Gwt1 inhibition.
Caption: Experimental workflow for Gwt1 inhibitory activity validation.
References
- 1. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. rrpress.utsa.edu [rrpress.utsa.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Fosmanogepix: A Novel Antifungal Agent Bypassing Conventional Cross-Resistance
A deep dive into the cross-resistance profile of fosmanogepix reveals a significant advantage over existing antifungal classes. Due to its unique mechanism of action, this compound demonstrates potent activity against a broad spectrum of fungal pathogens, including strains that have developed resistance to azoles, echinocandins, and polyenes. This guide provides a comprehensive comparison of this compound's performance against other antifungal agents, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
This compound, a first-in-class antifungal, is a prodrug that is rapidly converted to its active moiety, manogepix.[1][2] Manogepix targets a novel fungal enzyme, Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][2] These anchors are crucial for attaching mannoproteins to the fungal cell wall, a vital process for cell integrity, adhesion, and virulence.[1][2] By inhibiting Gwt1, manogepix disrupts this pathway, leading to fungal cell death.[1] This distinct mechanism of action is the primary reason for the observed lack of cross-resistance with other antifungal classes that target different cellular components.[1][3]
Comparative In Vitro Susceptibility
Extensive in vitro studies have demonstrated the potent activity of this compound (or its active form, manogepix) against a wide array of clinically important fungi, including those with well-characterized resistance mechanisms to other antifungal drug classes.
Activity Against Resistant Candida Species
Manogepix has shown excellent in vitro activity against various Candida species, including multidrug-resistant isolates of Candida auris and fluconazole-resistant Candida glabrata.[3][4][5] Studies have consistently reported low Minimum Inhibitory Concentration (MIC) values for manogepix against these challenging pathogens, indicating its potential as a valuable therapeutic option.[4][5]
| Fungal Species | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Fold-Difference in Activity (vs. Manogepix) |
| Candida auris | Manogepix | 0.03 | 0.03 | - |
| Anidulafungin | 0.25 | 0.5 | 8-16x less active | |
| Caspofungin | 0.25 | 0.5 | 8-16x less active | |
| Micafungin | 0.25 | 1 | 8-32x less active | |
| Fluconazole | ≥32 | ≥32 | >1000x less active | |
| Amphotericin B | 1 | 2 | 32-64x less active | |
| Candida glabrata | Manogepix | 0.004 | 0.008 | - |
| Fluconazole | >64 | >64 | >8000x less active | |
| Anidulafungin | 0.06 | 0.12 | 15-15x less active | |
| Caspofungin | 0.12 | 0.25 | 30-31x less active | |
| Micafungin | 0.03 | 0.06 | 7.5-7.5x less active |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[6]
Activity Against Resistant Aspergillus Species
Similarly, manogepix has demonstrated potent activity against azole-resistant Aspergillus fumigatus isolates. The Minimum Effective Concentration (MEC), the endpoint used for molds, is consistently low for manogepix against these resistant strains.[3]
| Fungal Species | Antifungal Agent | GM-MEC (µg/mL) | MEC Range (µg/mL) |
| Aspergillus fumigatus (Azole-Susceptible) | Manogepix | 0.053 | 0.016–0.125 |
| Aspergillus fumigatus (Azole-Resistant) | Manogepix | 0.056 | 0.03–0.125 |
GM-MEC represents the geometric mean of the Minimum Effective Concentrations.[3]
Experimental Protocols
The in vitro susceptibility data presented above were generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Broth Microdilution Method for Yeasts (M27)
This method provides a standardized procedure for testing the susceptibility of yeasts to antifungal agents.[7][8]
-
Medium Preparation: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS acid to a pH of 7.0 is used.[7]
-
Antifungal Agent Preparation: Stock solutions of antifungal agents are prepared in a suitable solvent and serially diluted in the RPMI medium in 96-well microtiter plates.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.
EUCAST Broth Microdilution Method for Yeasts (E.DEF 7.3.2)
The EUCAST method shares similarities with the CLSI protocol but has some key differences.[3][9]
-
Medium: RPMI 1640 medium supplemented with 2% glucose is used.
-
Inoculum Preparation: A yeast suspension is prepared and adjusted spectrophotometrically to a specific optical density, resulting in a final inoculum concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
Endpoint Reading: The MIC is read as the lowest drug concentration showing a prominent decrease in turbidity (≥50% reduction in growth).
CLSI Broth Microdilution Method for Filamentous Fungi (M38-A2)
This standard provides a method for testing the susceptibility of molds.[10][11]
-
Inoculum Preparation: A conidial suspension is prepared from a mature fungal culture and the turbidity is adjusted to a 0.4 to 0.5 McFarland standard. The final inoculum concentration is 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Incubation: Plates are incubated at 35°C for 48-72 hours, depending on the fungal species.
-
Endpoint Reading: For most antifungal agents, the MIC is the lowest concentration that shows complete inhibition of growth. For echinocandins and manogepix against molds, the Minimum Effective Concentration (MEC) is read as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms compared to the abundant, filamentous growth in the control well.
Visualizing the Mechanism and Workflow
To better understand the unique properties of this compound, the following diagrams illustrate its mechanism of action and the general workflow of antifungal susceptibility testing.
Caption: Mechanism of action of this compound.
Caption: Antifungal susceptibility testing workflow.
Conclusion
The unique mechanism of action of this compound, targeting the fungal-specific enzyme Gwt1, confers a significant advantage in overcoming the challenge of antifungal resistance. The extensive in vitro data clearly demonstrates its potent activity against fungal strains that are resistant to current frontline therapies. This lack of cross-resistance, combined with its broad spectrum of activity, positions this compound as a promising and critically needed addition to the antifungal armamentarium for the treatment of invasive fungal infections. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. 4.3.2. Antifungal Activity Testing [bio-protocol.org]
- 3. scribd.com [scribd.com]
- 4. standardsclub.com [standardsclub.com]
- 5. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. mdpi.com [mdpi.com]
- 9. njccwei.com [njccwei.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. intertekinform.com [intertekinform.com]
A Comparative Guide to the In Vitro Activity of Fosmanogepix and its Active Form, Manogepix
Fosmanogepix is a first-in-class antifungal prodrug that is converted in vivo to its active moiety, manogepix, by systemic phosphatases. Consequently, in vitro susceptibility testing is performed with manogepix to assess its intrinsic antifungal activity. This guide provides a comprehensive comparison of the in vitro activity of manogepix against a broad spectrum of fungal pathogens, supported by experimental data from various studies.
This compound itself is inactive in vitro and requires conversion to manogepix to exert its antifungal effect.[1][2][3] Manogepix targets and inhibits the Gwt1 enzyme, which is a crucial component of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway in fungi.[1][4][5] This novel mechanism of action results in broad-spectrum activity against many clinically relevant yeasts and molds, including strains resistant to other antifungal classes.[1][4][6]
Quantitative In Vitro Activity of Manogepix
The in vitro potency of manogepix has been extensively evaluated against a wide array of fungal species using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following tables summarize the minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) data for manogepix against key fungal pathogens.
Activity against Candida Species
Manogepix demonstrates potent activity against most Candida species, including the multidrug-resistant Candida auris.[7][8][9] Notably, its activity is generally unaffected by resistance to other antifungal agents like fluconazole or echinocandins.[4] However, it has been observed that Candida krusei exhibits higher MICs.[10]
| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Candida auris | 200 | 0.004-0.06 | 0.03 | 0.03 | [9][11] |
| Candida auris | 122 | 0.001-0.25 | 0.008 | 0.03 | [7] |
| Candida glabrata | Not Specified | Higher MICs noted | Not Specified | Not Specified | [10] |
| Candida dubliniensis | Not Specified | Most susceptible | Not Specified | Not Specified | [10] |
| Various Candida spp. | Not Specified | 0.008-0.12 | 0.008 | 0.12 | [12] |
Activity against Aspergillus and Other Molds
Manogepix also shows significant in vitro activity against various mold species, including Aspergillus, Fusarium, and Scedosporium.[13][14][15] For molds, the MEC is often reported, which represents the lowest concentration of the drug that leads to the formation of abnormal, branched hyphae.
| Organism | No. of Isolates | MEC Range (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | Reference(s) |
| Aspergillus spp. | 161 | 0.008-0.125 | 0.03-0.06 (Modal) | Not Specified | [14][16] |
| Fusarium spp. | Not Specified | 0.008-0.5 | 0.016 | 0.06 | [12][13][15] |
| Scedosporium spp. | Not Specified | Not Specified | 0.03 | 0.06 | [12][13] |
| Lomentospora prolificans | Not Specified | Not Specified | 0.03 | 0.06 | [12][13] |
Experimental Protocols
The in vitro activity data presented above was primarily generated using the following standardized broth microdilution methods:
-
Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38: These documents provide standardized methods for antifungal susceptibility testing of yeasts and filamentous fungi, respectively. The MIC is typically determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50%) compared to a drug-free control.[7][9]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.3.1: This is the EUCAST counterpart to the CLSI methods for antifungal susceptibility testing. While there is generally good agreement between CLSI and EUCAST results for manogepix, some studies have noted minor variations.[14][16]
For molds like Aspergillus, the MEC is determined visually as the lowest drug concentration at which short, stubby, and highly branched hyphae are observed.[15]
Mechanism of Action and Signaling Pathway
Manogepix exerts its antifungal activity by inhibiting the fungal enzyme Gwt1, a key component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This inhibition disrupts the proper localization and anchoring of essential proteins to the fungal cell wall, leading to compromised cell integrity and growth inhibition.[4][5][17]
Caption: Mechanism of action of manogepix via inhibition of the Gwt1 enzyme.
Experimental Workflow for In Vitro Susceptibility Testing
The general workflow for determining the MIC or MEC of manogepix against fungal isolates is depicted below.
Caption: Workflow for in vitro antifungal susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. biorxiv.org [biorxiv.org]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
A Comparative Safety Profile Analysis: Fosmanogepix Versus Established Antifungal Agents
This guide provides a detailed comparison of the safety and tolerability profile of the investigational antifungal agent fosmanogepix against existing classes of antifungals, including polyenes, azoles, and echinocandins. The content is intended for researchers, scientists, and drug development professionals, offering objective data from clinical trials and outlining key experimental methodologies for safety assessment.
Introduction to this compound
This compound is a first-in-class antifungal agent currently in clinical development for the treatment of invasive fungal infections. It is a prodrug of manogepix, which exerts its antifungal activity by inhibiting the fungal enzyme Gwt1, essential for the anchoring of mannoproteins to the fungal cell wall.[1] This novel mechanism of action provides activity against a broad spectrum of yeasts and molds, including species resistant to other antifungal classes.[1][2] Given the significant toxicities associated with some current antifungals, the safety profile of a new agent like this compound is of critical interest.
Comparative Safety Profile: Quantitative Data
Clinical trial data for this compound indicate a favorable safety and tolerability profile. The following tables summarize the reported adverse events for this compound and compare them with the known safety profiles of established antifungal classes.
Table 1: Common Treatment-Emergent Adverse Events (TEAEs)
| Antifungal Class | Drug Example(s) | Common Adverse Events (Incidence >5%) | Key Citations |
| Gwt1 Inhibitor | This compound | Nausea (14.3%), Vomiting (9.5%), Diarrhea (14.3%), Peripheral Edema (14.3%), Pleural Effusion (14.3%), Pyrexia (33.3%), Constipation, Hypertension, Hypotension (22.2% each) | [1][3][4] |
| Polyenes | Amphotericin B | Infusion-Related Reactions: Fever, Chills, Rigors, Nausea, Vomiting, Headache, Hypotension/Hypertension. | [5][6][7][8][9] |
| Azoles | Voriconazole | Visual Disturbances (18.7-21%), Fever (5.7%), Nausea (5.4%), Rash (5.3%), Vomiting (4.4%), Headache (3.0%) | [10][11][12][13] |
| Echinocandins | Caspofungin | Pyrexia (up to 27%), Chills (up to 23%), Decreased Blood Potassium (up to 23%), Increased Alkaline Phosphatase (up to 22%), Peripheral Edema (up to 11%), Diarrhea, Nausea, Headache, Phlebitis/Thrombophlebitis. | [14][15][16][17] |
Table 2: Serious Adverse Events and Key Organ Toxicities
| Antifungal Class | Drug Example(s) | Key Serious Adverse Events & Organ-Specific Toxicities | Key Citations |
| Gwt1 Inhibitor | This compound | No treatment-related serious adverse events or discontinuations reported in Phase 2 trials. Mild to moderate, transient elevations in ALT observed in a small number of patients (9.5%). | [1][3][4][18] |
| Polyenes | Amphotericin B | Nephrotoxicity: Renal insufficiency, hypokalemia, hypomagnesemia. Cardiotoxicity: Arrhythmias, cardiac failure. Hematologic: Anemia, leukopenia, thrombopenia. | [5][6][9][19] |
| Azoles | Voriconazole | Hepatotoxicity: Elevated liver function tests, jaundice, rare cases of hepatitis and hepatic failure. Cutaneous: Severe reactions (SJS, TEN, DRESS), photosensitivity, increased risk of squamous cell carcinoma with long-term use. Neurotoxicity: Hallucinations, encephalopathy. Cardiotoxicity: QT prolongation. | [10][11][12][13][20] |
| Echinocandins | Caspofungin | Generally well-tolerated with rare major organ toxicity. Mild to moderate liver function abnormalities can occur. Anaphylaxis and serious skin reactions have been reported but are rare. | [14][15][17][21] |
Drug-Drug Interaction Potential
-
This compound : Exhibits a favorable profile with a reduced potential for clinically significant drug-drug interactions.[2]
-
Polyenes (Amphotericin B) : Potentiates the toxicity of other nephrotoxic drugs (e.g., aminoglycosides, cyclosporine).[5][19]
-
Azoles : Extensive drug-drug interactions due to inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4. This affects the metabolism of numerous other medications.[22][23]
-
Echinocandins : Generally have a low potential for drug-drug interactions. Caspofungin concentration can be affected by CYP3A4 inducers, and co-administration with cyclosporine may increase hepatotoxicity risk.[17][21][24]
Experimental Protocols for Safety Assessment
The comprehensive safety evaluation of a new antifungal agent involves a standardized sequence of non-clinical and clinical studies. Below are generalized methodologies for key experiments.
The following diagram illustrates a typical workflow for the preclinical safety and toxicology assessment of a novel antifungal candidate.
-
Objective : To assess the potential of a compound to cause liver cell injury.
-
Cell Line : Human hepatoma cell lines (e.g., HepG2) are commonly used.
-
Protocol :
-
Cells are cultured in 96-well plates to form a confluent monolayer.
-
The test compound (e.g., this compound, voriconazole) is added in a series of increasing concentrations. A vehicle control (e.g., DMSO) and a positive control (a known hepatotoxin) are included.
-
Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Cell viability is measured using a colorimetric assay such as MTT or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates cell membrane damage.
-
The concentration that causes a 50% reduction in cell viability (IC₅₀) is calculated to quantify the compound's cytotoxic potential.
-
Mechanistic Insights into Azole-Induced Hepatotoxicity
Azoles are known to cause varying degrees of liver injury. The diagram below illustrates a simplified pathway for potential mechanisms.
Conclusion
Based on available Phase 1 and Phase 2 clinical trial data, this compound demonstrates a promising safety profile, distinguishing it from several established antifungal agents.
-
Tolerability : this compound is well-tolerated in both intravenous and oral formulations.[3] The most common adverse events are mild to moderate gastrointestinal symptoms, which is a profile comparable to or better than other oral antifungals.[3][4]
-
Organ Toxicity : Crucially, this compound has not been associated with the significant organ toxicities that limit the use of other antifungals. No treatment-related serious adverse events or discontinuations have been reported.[1][18] This contrasts sharply with the well-documented nephrotoxicity of amphotericin B and the hepatotoxicity and cutaneous reactions associated with azoles like voriconazole.[5][10][11]
-
Comparison to Echinocandins : The safety profile of this compound appears broadly comparable to that of the echinocandins, which are also known for being well-tolerated.[15] However, this compound offers the significant advantage of excellent oral bioavailability (>90%), facilitating a seamless transition from IV to oral therapy without compromising drug exposure.[3]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Clinical efficacy and safety of the novel antifungal this compound in patients with candidaemia and/or invasive candidiasis caused by <em>Candida auris</em>: results from a phase II proof of concept trial [escmid.reg.key4events.com]
- 3. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Amphotericin B: side effects and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphotericin B: side effects and toxicity | Revista Iberoamericana de Micología [elsevier.es]
- 7. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. Amphotericin b (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. drugs.com [drugs.com]
- 10. pfizermedical.com [pfizermedical.com]
- 11. Adverse effects of voriconazole: Over a decade of use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Voriconazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. drugs.com [drugs.com]
- 14. Caspofungin (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 15. cdn.who.int [cdn.who.int]
- 16. drugs.com [drugs.com]
- 17. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Clinical Efficacy and Safety of a Novel Antifungal, this compound, in Patients with Candidemia Caused by Candida auris: Results from a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amphotericin B - Wikipedia [en.wikipedia.org]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. Caspofungin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 22. go.drugbank.com [go.drugbank.com]
- 23. researchgate.net [researchgate.net]
- 24. The safety of anidulafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosmanogepix Demonstrates Potent Efficacy Against Fluconazole-Resistant Candida albicans, Outperforming Azole-Based Therapies
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against antifungal resistance, the investigational agent Fosmanogepix is showing significant promise, with comprehensive data validating its efficacy against fluconazole-resistant strains of Candida albicans. A thorough comparison of available in vitro and in vivo studies reveals that this compound, a first-in-class antifungal, offers a potent alternative to traditional azole treatments, which are often rendered ineffective by resistance mechanisms.
This compound, the prodrug of manogepix, operates via a novel mechanism of action, inhibiting the fungal enzyme Gwt1. This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for fungal cell wall integrity and virulence. This unique target distinguishes it from the azole class of antifungals, which inhibit the ergosterol biosynthesis pathway.
In Vitro Susceptibility: A Clear Advantage for this compound
Comparative in vitro susceptibility testing demonstrates the potent activity of manogepix against a broad range of Candida species, including those with acquired resistance to fluconazole. Data compiled from multiple studies consistently show low Minimum Inhibitory Concentration (MIC) values for manogepix against fluconazole-resistant C. albicans isolates.
| Antifungal Agent | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Manogepix | 1078 | ≤0.008–>8 | 0.015 | 0.03 |
| Fluconazole | 1078 | ≤0.12–>64 | 0.5 | 32 |
| Voriconazole | 1078 | ≤0.03–>8 | 0.06 | 0.5 |
| Caspofungin | 3959 | ≤0.015–>8 | 0.12 | 0.5 |
| Anidulafungin | - | - | 0.06 | 0.12 |
| Micafungin | - | - | 0.03 | 0.06 |
Table 1: Comparative in vitro activity of manogepix and other antifungal agents against Candida albicans isolates. Data compiled from multiple sources.
In Vivo Efficacy: Superiority in Animal Models of Resistant Infections
While direct head-to-head in vivo studies of this compound against fluconazole-resistant C. albicans are emerging, compelling evidence from a murine model of disseminated candidiasis caused by fluconazole-resistant Candida auris highlights the potential of this compound. In this model, this compound demonstrated a significant survival benefit and a marked reduction in fungal burden in key organs compared to fluconazole.
| Treatment Group | Median Survival (Days) | Survival (%) | Mean Kidney Fungal Burden (log₁₀ CFU/g ± SD) | Mean Brain Fungal Burden (log₁₀ CFU/g ± SD) |
| Vehicle Control | 6 | 0 | 5.68 ± 0.33 | 4.40 ± 0.44 |
| This compound (130 mg/kg TID) | >21 | 100 | 3.66 ± 0.70 | 3.10 ± 0.49 |
| This compound (260 mg/kg BID) | >21 | 100 | 3.32 ± 0.35 | 3.27 ± 0.45 |
| Fluconazole (20 mg/kg QD) | 6 | 10 | 5.88 ± 0.20 | 4.91 ± 0.45 |
| Caspofungin (10 mg/kg QD) | >21 | 100 | 3.44 ± 0.52 | 2.70 ± 0.40 |
Table 2: Efficacy of this compound in a murine model of disseminated candidiasis caused by fluconazole-resistant C. auris.[1][2][3][4]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The in vitro activity of manogepix and comparator antifungal agents was determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M27.
-
Inoculum Preparation: Candida albicans isolates were grown on Sabouraud dextrose agar plates for 24 hours at 35°C. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents were prepared in their respective solvents and serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated microtiter plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that produced a significant inhibition (approximately 50% for azoles and ≥90% for echinocandins and manogepix) of growth compared to the drug-free control well.
In Vivo Murine Model of Disseminated Candidiasis
The in vivo efficacy of this compound was evaluated in a neutropenic murine model of disseminated candidiasis.
-
Animals: Female BALB/c mice (6-8 weeks old) were used for the study.
-
Immunosuppression: Mice were rendered neutropenic by intraperitoneal administration of cyclophosphamide.
-
Infection: Mice were infected via the lateral tail vein with a suspension of fluconazole-resistant Candida albicans (1 × 10⁵ CFU/mouse).
-
Treatment: Treatment was initiated 24 hours post-infection and continued for 7 days. This compound was administered orally or intraperitoneally, while comparator agents were administered according to standard protocols. A control group received a vehicle.
-
Efficacy Assessment:
-
Survival: Mice were monitored daily for 21 days, and survival was recorded.
-
Fungal Burden: On day 8 post-infection, a subset of mice from each group was euthanized, and kidneys and brains were aseptically removed, homogenized, and plated on Sabouraud dextrose agar to determine the fungal burden (CFU/g of tissue).
-
Visualizing the Mechanisms of Action
To illustrate the distinct targets of this compound and fluconazole, the following diagrams depict their respective signaling pathways.
References
- 1. Efficacy of Delayed Therapy with this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Delayed Therapy with this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacodynamics of Fosmanogepix Across Fungal Species: A Guide for Researchers
Fosmanogepix is a first-in-class antifungal agent that represents a significant advancement in the treatment of invasive fungal infections. As the N-phosphonooxymethylene prodrug of manogepix, it is rapidly converted to its active form in vivo. Manogepix exhibits a novel mechanism of action, targeting the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins. This unique mode of action confers broad-spectrum activity against a wide range of pathogenic yeasts and molds, including strains resistant to existing antifungal therapies.
This guide provides a comprehensive comparison of the pharmacodynamics of this compound in different fungal species, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy and spectrum of this novel antifungal agent.
Mechanism of Action: Inhibition of Gwt1
Manogepix, the active moiety of this compound, targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[1][2] This enzyme is a key component in the GPI anchor biosynthesis pathway, which is essential for anchoring a variety of proteins to the fungal cell wall. These GPI-anchored proteins are vital for cell wall integrity, adhesion, and virulence.[2][3] By inhibiting Gwt1, manogepix disrupts this process, leading to a cascade of detrimental effects on the fungal cell, ultimately compromising its structure and function.[2] A critical advantage of this mechanism is its specificity for the fungal enzyme, as manogepix does not inhibit the closest human homolog, PIGW.[1]
Comparative In Vitro Activity
Manogepix demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including many species that are resistant to other classes of antifungals. The following tables summarize the minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) values for manogepix against various Candida and Aspergillus species, as determined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies.
Table 1: In Vitro Activity of Manogepix against Candida Species
| Species | Method | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Candida albicans | CLSI | 0.008 | 0.008 | - |
| Candida auris | CLSI | 0.008 | 0.03 | 0.001 - 0.25 |
| Candida auris | EUCAST | 0.016 | 0.03 | 0.001 - 0.125 |
| Candida dubliniensis | CLSI | 0.008 | 0.008 | - |
| Candida kefyr | CLSI | - | 1 | - |
| Candida krusei | CLSI | - | >16 | - |
| Infrequently Encountered Candida spp. | CLSI | 0.008 | 0.12 | - |
Data compiled from multiple sources.[4][5][6][7]
Table 2: In Vitro Activity of Manogepix against Aspergillus Species
| Species | Method | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | MEC Range (mg/L) |
| Aspergillus fumigatus | EUCAST | - | - | 0.008 - 0.125 |
| Aspergillus flavus | - | - | - | - |
| Aspergillus niger | EUCAST | - | - | 0.008 - 0.125 |
| Aspergillus terreus | - | - | - | - |
| Aspergillus spp. | CLSI | - | 0.015 - 0.06 | - |
| Aspergillus spp. | EUCAST | 0.03 - 0.06 | - | 0.008 - 0.125 |
Data compiled from multiple sources.[7][8][9]
Comparative In Vivo Efficacy
This compound has demonstrated significant in vivo efficacy in various animal models of invasive fungal infections. These studies highlight its potential for treating infections caused by a range of fungal pathogens, including those resistant to other antifungal agents.
Table 3: In Vivo Efficacy of this compound in Murine Models of Fungal Infections
| Fungal Species | Animal Model | Dosing Regimen | Key Outcomes |
| Candida auris | Neutropenic mouse model of invasive candidiasis | 104 and 130 mg/kg intraperitoneally (IP) TID, or 260 mg/kg IP BID for 7 days, initiated 24h post-infection | Significant improvements in survival and reductions in fungal burden in kidneys and brain compared to vehicle control. |
| Aspergillus fumigatus | Immunosuppressed mouse model of invasive pulmonary aspergillosis | Oral administration, initiated 24h post-infection | Comparable efficacy to liposomal amphotericin B in prolonging survival. |
| Various Candida species | Murine models of disseminated candidiasis | Not specified | Effective in treating infections caused by C. albicans, C. glabrata, C. auris, and C. tropicalis. |
| Various molds | Murine models of invasive mold infections | Not specified | Efficacious in pulmonary infection models of A. fumigatus, A. flavus, Scedosporium prolificans, S. apiospermum, and Rhizopus arrhizus. |
Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible determination of in vitro antifungal susceptibility. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
In Vitro Susceptibility Testing of Yeasts (CLSI M27-A3)
This method is used for determining the MIC of antifungal agents against yeasts such as Candida species.
-
Antifungal Agent Preparation: Prepare a stock solution of manogepix in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations in the microdilution plates.
-
Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar medium to ensure purity and viability.
-
Prepare a suspension of the yeast cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in the microdilution wells.
-
-
Test Procedure:
-
Dispense the diluted antifungal agents into the wells of a 96-well microdilution plate.
-
Inoculate each well with the prepared yeast suspension.
-
Include a drug-free growth control well and a sterility control well.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Interpretation of Results: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction) compared to the drug-free control.
In Vitro Susceptibility Testing of Filamentous Fungi (CLSI M38-A2)
This method is used for determining the MIC or MEC of antifungal agents against filamentous fungi like Aspergillus species.
-
Antifungal Agent Preparation: As described for the M27-A3 method.
-
Inoculum Preparation:
-
Grow the mold on a suitable agar medium (e.g., potato dextrose agar) until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in the microdilution wells.[4]
-
-
Test Procedure:
-
Dispense the diluted antifungal agents into the wells of a 96-well microdilution plate.
-
Inoculate each well with the prepared conidial suspension.
-
Include a drug-free growth control well and a sterility control well.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Interpretation of Results: For manogepix, the endpoint is typically read as the MEC, which is the lowest drug concentration that leads to the growth of small, rounded, and compact hyphal forms compared to the abundant hyphal growth in the drug-free control.
Conclusion
This compound, through its active moiety manogepix, presents a promising new therapeutic option for invasive fungal infections. Its novel mechanism of action, potent in vitro activity against a broad range of fungal pathogens (including resistant strains), and demonstrated in vivo efficacy make it a significant subject of ongoing research and clinical development. The data presented in this guide underscore the potential of this compound to address unmet medical needs in the management of serious fungal diseases. Further clinical investigation is warranted to fully elucidate its therapeutic role.
References
- 1. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Acylation of glucosaminyl phosphatidylinositol revisited. Palmitoyl-CoA dependent palmitoylation of the inositol residue of a synthetic dioctanoyl glucosaminyl phosphatidylinositol by hamster membranes permits efficient mannosylation of the glucosamine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. GWT1 | SGD [yeastgenome.org]
- 6. researchgate.net [researchgate.net]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njccwei.com [njccwei.com]
Safety Operating Guide
Proper Disposal of Fosmanogepix: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the investigational antifungal agent, Fosmanogepix, ensuring the protection of personnel and the environment.
This compound is an investigational, broad-spectrum antifungal agent currently under development. As with any research compound, establishing proper handling and disposal procedures is paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a step-by-step guide for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.
Safety and Handling Profile
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[1] However, standard laboratory safety protocols should always be followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection when handling the compound.[2] In case of accidental release, measures should be taken to prevent the substance from entering drains or water courses.[2]
Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for its appropriate handling and disposal. The following table summarizes key physicochemical data.
| Property | Value | Source |
| Chemical Formula | C₂₂H₂₁N₄O₆P | PubChem[3] |
| Molecular Weight | 468.41 g/mol | MedKoo[1] |
| Appearance | Solid | - |
| Predicted Water Solubility | 0.0209 mg/mL | DrugBank[4] |
| Storage Temperature | Short term (days to weeks) at 0 - 4°C or long term (months to years) at -20°C.[1] | MedKoo[1] |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the disposal of unused or waste this compound in a laboratory setting. This process is designed to be straightforward and compliant with general laboratory waste guidelines for non-hazardous materials.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound Waste."
-
Do not mix this compound waste with hazardous chemical waste streams (e.g., solvents, heavy metals, or reactive chemicals).
2. Containerization:
-
Use a sealable, leak-proof, and chemically compatible container for collecting this compound waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
For solid waste (e.g., contaminated weigh boats, gloves), place them directly into the labeled waste container.
-
For solutions, given the low predicted water solubility, avoid disposal down the sanitary sewer. Collect all aqueous and solvent-based solutions containing this compound in the designated waste container.
3. Waste Accumulation and Storage:
-
Keep the this compound waste container sealed when not in use.
-
Store the waste container in a designated, secure area away from general laboratory traffic.
4. Final Disposal:
-
Once the waste container is full, arrange for its disposal through your institution's chemical waste management program.
-
Even though this compound is not classified as hazardous, it should be disposed of as chemical waste to an approved disposal facility. This ensures environmentally responsible disposal and prevents the introduction of research compounds into the ecosystem.
Experimental Protocols
Currently, there are no specific experimental protocols cited for the disposal of this compound. The procedures outlined above are based on standard best practices for the disposal of non-hazardous laboratory chemicals.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Guidance for Handling Fosmanogepix
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Fosmanogepix, a first-in-class antifungal agent. Given that this compound is an investigational drug, specific occupational hazard data is limited. Therefore, a conservative approach based on established guidelines for handling potent active pharmaceutical ingredients (APIs) is recommended. The following procedural guidance is designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Recommendations
Appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solids (Powder) | Tightly fitting safety goggles or a face shield. | Two pairs of chemotherapy-grade nitrile gloves (ASTM D6978). Change outer glove immediately upon contamination. | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | NIOSH-approved N95 or higher respirator. |
| Preparing Solutions | Tightly fitting safety goggles. | Two pairs of chemotherapy-grade nitrile gloves. | Disposable, low-permeability gown. | Not generally required if performed in a certified chemical fume hood. |
| Administering to Animals | Safety glasses with side shields. | Chemotherapy-grade nitrile gloves. | Laboratory coat. | Not generally required. |
| Cleaning and Decontamination | Tightly fitting safety goggles and a face shield. | Two pairs of heavy-duty nitrile or neoprene gloves. | Impermeable gown or apron. | NIOSH-approved N95 or higher respirator if there is a risk of aerosolization of powder. |
| Waste Disposal | Safety glasses with side shields. | Heavy-duty nitrile or neoprene gloves. | Laboratory coat. | Not generally required. |
Operational Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal. Adherence to this workflow is essential to minimize the risk of exposure and cross-contamination.
Detailed Methodologies
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this should include a disposable gown, two pairs of chemical-resistant gloves, safety goggles, a face shield, and a NIOSH-approved respirator.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with absorbent pads or a spill pillow to prevent aerosolization. Do not sweep dry powder.
-
For liquid spills: Cover with absorbent material, working from the outside of the spill inwards.
-
-
Clean the Spill:
-
Carefully collect all contaminated materials using scoops or forceps and place them into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent (e.g., a detergent solution), followed by a rinse with water.
-
-
Dispose of Waste: All materials used for cleanup, including PPE, must be disposed of as hazardous chemical waste.
-
Report the Incident: Follow institutional procedures for reporting chemical spills.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Contaminated Solids | Includes unused powder, contaminated gloves, gowns, bench paper, and plasticware. Place in a clearly labeled, sealed hazardous waste container for incineration. |
| Contaminated Liquids | Includes unused solutions and the first rinse from decontaminating glassware. Collect in a sealed, labeled hazardous waste container for chemical treatment or incineration. |
| Contaminated Sharps | Includes needles, syringes, and pipette tips. Place in a puncture-resistant, labeled sharps container designated for hazardous chemical waste. |
| Empty Vials | The original vials, even if empty, should be treated as hazardous waste and disposed of in the designated container for chemical waste. |
Decontamination Protocol
A thorough decontamination procedure should be followed after each handling session to prevent cross-contamination and accidental exposure.
-
Initial Cleaning: Wipe down all surfaces and equipment that may have come into contact with this compound with a laboratory-grade detergent solution.
-
Rinsing: Thoroughly rinse the cleaned surfaces and equipment with water. The initial rinseate should be collected as hazardous liquid waste.
-
Final Wipe Down: Wipe the area with 70% ethanol or another suitable disinfectant.
-
Containment Cleaning: The interior surfaces of the chemical fume hood or biological safety cabinet should be decontaminated at the end of each workday.
By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
